KW-2449
Description
FLT3/ABL/Aurora Kinase Inhibitor KW-2449 is an orally available inhibitor of FMS-related tyrosine kinase 3 (FLT3, STK1, or FLK2), the tyrosine kinase ABL, and aurora kinases, with potential antineoplastic activity. Upon administration, FLT3/ABL/Aurora kinase inhibitor this compound specifically binds to and inhibits both wild-type and mutated forms of FLT3, ABL and aurora kinases, which both interferes with the activation of signal transduction pathways mediated by these kinases and reduces the proliferation of susceptible cancer cells. FLT3 and ABL kinases are upregulated in certain tumor cells and play important roles in tumor cell proliferation and metastasis. Aurora kinases, serine-threonine kinases overexpressed by a wide variety of cancer cell types, play essential roles in mitotic checkpoint control.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
has both multikinase inhibitory activity and antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026046 | |
| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841258-76-2, 1000669-72-6 | |
| Record name | KW-2449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KW 2449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KW-2449 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of KW-2449
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally bioavailable, multi-targeted kinase inhibitor that has demonstrated significant anti-leukemic activity. Developed by Kyowa Hakko Kirin, this small molecule inhibitor has been investigated for its efficacy in various hematological malignancies, particularly those driven by aberrant kinase signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and cellular consequences. The information presented is supported by a compilation of quantitative data from key preclinical studies and detailed experimental protocols.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its therapeutic effects by targeting several key kinases implicated in the pathogenesis of leukemia. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2]
FLT3 Inhibition
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. This compound potently inhibits both wild-type and mutated forms of FLT3.[1][2]
ABL Inhibition
This compound also demonstrates inhibitory activity against the ABL tyrosine kinase. This is significant in the context of chronic myeloid leukemia (CML), which is characterized by the BCR-ABL fusion protein. Notably, this compound is effective against the T315I mutation of BCR-ABL, a common mutation that confers resistance to first- and second-generation ABL kinase inhibitors like imatinib.
Aurora Kinase Inhibition
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in various cancers, including leukemia. By inhibiting Aurora kinases, this compound can disrupt cell division and induce apoptosis.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary kinase targets has been quantified in various preclinical studies. The following table summarizes the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
| Target Kinase/Cell Line | Parameter | Value (nM) | Reference |
| FLT3 (wild-type) | IC50 | 6.6 | [3] |
| FLT3-ITD | IC50 | 1.1 | N/A |
| FLT3-D835Y | IC50 | 1.1 | N/A |
| ABL | IC50 | 14 | [3] |
| ABL-T315I | IC50 | 4 | [3] |
| Aurora A | IC50 | 48 | N/A |
| Aurora B | IC50 | 27 | N/A |
| MOLM-13 (FLT3-ITD) | GI50 | 24 | N/A |
| MV4-11 (FLT3-ITD) | GI50 | 11 | N/A |
| K562 (BCR-ABL) | GI50 | 120 | N/A |
| Ba/F3-BCR-ABL-T315I | GI50 | 16 | N/A |
Signaling Pathway Modulation
The inhibition of its target kinases by this compound leads to the modulation of several downstream signaling pathways critical for leukemia cell survival and proliferation.
Inhibition of the FLT3-STAT5 Pathway
In leukemia cells harboring FLT3 mutations, the constitutive activation of FLT3 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 (p-STAT5) translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation. This compound effectively inhibits the autophosphorylation of FLT3, leading to a dose-dependent decrease in the levels of p-STAT5.[3] This disruption of the FLT3-STAT5 signaling axis is a key mechanism of its anti-leukemic activity in FLT3-mutated AML.
References
KW-2449: A Technical Overview of a Multitargeted FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of KW-2449, a potent, orally available multikinase inhibitor. This compound has demonstrated significant activity against FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases, making it a compound of interest in the treatment of various leukemias, particularly those with FLT3 mutations or imatinib resistance.
Introduction
Activating mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis. This has made FLT3 an attractive therapeutic target. This compound emerged as a promising candidate from discovery efforts focused on identifying potent inhibitors of FLT3. Its broader activity against ABL and Aurora kinases suggests potential applications in imatinib-resistant chronic myeloid leukemia (CML) and other hematological malignancies.[1][2][3]
Mechanism of Action and Preclinical Activity
This compound exerts its antineoplastic effects by directly inhibiting the kinase activity of several key proteins involved in cancer cell proliferation and survival. Its primary targets include FLT3, ABL (including the T315I mutant), and Aurora kinases.[1][4][5]
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against its target kinases at nanomolar concentrations. The inhibitory activity of this compound appears unaffected by the presence of human plasma proteins like α1-acid glycoprotein.[2][6] It shows little effect on other kinases such as PDGFRβ, IGF-1R, and EGFR at concentrations up to 1 μM.[6]
| Target Kinase | IC50 (nM) |
| FLT3 | 6.6[4][5] |
| ABL | 14[4][5] |
| ABL (T315I mutant) | 4[4][5] |
| Aurora A | 48[4][5] |
| Aurora B | -[6] |
Cellular Activity
This compound exhibits potent growth-inhibitory effects on various leukemia cell lines, particularly those harboring FLT3 mutations.[5]
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-13 | FLT3-ITD | 0.024[5] |
| MV4;11 | FLT3-ITD | 0.011[5] |
| 32D/FLT3-ITD | FLT3-ITD | 0.024[5] |
| 32D/FLT3-D835Y | FLT3-D835Y | 0.046[5] |
| 32D/wt-FLT3/FL | Wild-Type (FL-dependent) | 0.014[5] |
In cells with FLT3 mutations, this compound treatment leads to the downregulation of phosphorylated FLT3 and its downstream signaling mediator, STAT5. This inhibition of the FLT3/STAT5 pathway results in G1 phase cell cycle arrest and the induction of apoptosis.[2][4][6]
In leukemia cells with wild-type FLT3, this compound's mechanism involves the inhibition of Aurora kinases, leading to a reduction in phosphorylated histone H3, G2/M cell cycle arrest, and subsequent apoptosis.[2][4][6]
In Vivo Efficacy
Oral administration of this compound has demonstrated significant, dose-dependent tumor growth inhibition in xenograft models of FLT3-mutated leukemia.[2][6] In a study with SCID mice inoculated with MOLM-13 cells, treatment with 20 mg/kg of this compound twice daily resulted in complete tumor remission in all mice without significant weight loss.[7] Furthermore, this dosage led to a notable decrease in phosphorylated FLT3 and STAT5 in the tumors.[7] The compound has also shown to prolong survival in intravenous xenograft models.[7]
Signaling Pathways and Experimental Workflows
FLT3 Signaling and Inhibition by this compound
The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound. In leukemia cells with activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pathways like STAT5, which promotes cell proliferation and survival. This compound directly inhibits this initial phosphorylation step.
Caption: FLT3 signaling pathway and this compound inhibition.
Experimental Workflow: Plasma Inhibitory Activity (PIA) Assay
The PIA assay is a crucial method for assessing the in vivo target inhibition of kinase inhibitors. The following diagram outlines the workflow for evaluating the effect of patient plasma on FLT3 phosphorylation in a model cell line.
Caption: Plasma Inhibitory Activity (PIA) assay workflow.
Experimental Protocols
Cell Lysis for Immunoblotting
This protocol is used to prepare cell extracts for analyzing protein phosphorylation levels.
-
Wash leukemia cells in phosphate-buffered saline (PBS).[6]
-
Lyse the cells by resuspending them in lysis buffer (20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO₄) supplemented with a complete protease inhibitor cocktail.[6]
-
Incubate the mixture for 30 minutes while rocking.[6]
-
Clarify the extract by centrifugation at 16,000 x g.[6]
-
Determine the protein concentration of the supernatant using a standard assay (e.g., Bio-Rad protein assay).[6]
-
The resulting whole-cell lysate is ready for subsequent analysis, such as immunoprecipitation or direct immunoblotting.[6]
Plasma Inhibitory Activity (PIA) Assay
This assay measures the biological activity of a drug in patient plasma.
-
Obtain whole blood from patients at specified time points (e.g., pre-dose, and 2, 8, and 12 hours post-dose).[8][9]
-
Separate the blood into plasma and cellular fractions.[8]
-
Culture MOLM-14 cells (or another suitable FLT3-mutant cell line) in RPMI with 10% fetal bovine serum.[8]
-
Incubate the MOLM-14 cells for one hour in the patient plasma collected at the different time points.[8]
-
Following incubation, lyse the cells and analyze for phospho-FLT3 and total FLT3 levels via immunoblotting.[8]
-
The degree of FLT3 inhibition is calculated as a percentage of the pre-dose baseline.[9]
Clinical Development and Pharmacokinetics
This compound has been evaluated in a Phase I clinical trial for patients with relapsed or refractory AML, myelodysplastic syndromes (MDS), CML, and acute lymphoblastic leukemia (ALL).[7][10]
Pharmacokinetics
-
Absorption and Metabolism: this compound is rapidly absorbed after oral administration and is converted to a major active metabolite, M1.[6][8] Preclinical studies indicate that this conversion is mediated by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[6][8]
-
Half-Life: In a phase I study, the half-lives for this compound and its metabolite M1 were found to be short and not dose-related, ranging from 2.4 to 4.9 hours and 2.6 to 6.6 hours, respectively.[10]
-
Dosing and Target Inhibition: The clinical trial explored various dose levels, from 25 mg to 500 mg daily, administered twice daily (BID).[8][10] The PIA assay revealed that while near-complete inhibition of phosphorylated FLT3 and STAT5 was observed 2 hours post-dose at higher levels, this inhibition was transient and generally absent by 12 hours.[3][10] This suggests that the short half-life of the compound may limit sustained target inhibition with a BID dosing schedule.[3][9]
Clinical Observations
Transient reductions in peripheral blood and bone marrow blasts were observed in patients, indicating biological activity.[10] However, no complete or partial responses were reported in the initial phase I study.[10] The most common adverse events included nausea, vomiting, and fatigue.[10] The study concluded that alternative dosing schedules, such as three or four times daily, might be necessary to achieve the sustained target inhibition required for a more robust clinical response.[10]
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with significant preclinical activity against leukemia cells driven by FLT3 mutations or BCR-ABL. Its discovery and development have provided valuable insights into the therapeutic targeting of these pathways. While early clinical results have been modest, the pharmacodynamic studies have highlighted the critical importance of achieving sustained target inhibition for kinase inhibitors. The journey of this compound underscores the complexities of translating potent in vitro activity into clinical efficacy and provides important lessons for the future development of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
KW-2449: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-2449 is a potent, orally available, multi-targeted kinase inhibitor with significant anti-neoplastic activity, particularly in the context of hematological malignancies. This document provides an in-depth technical overview of this compound's primary molecular targets, its binding affinities, and the downstream cellular consequences of its inhibitory action. Detailed experimental methodologies are provided for the key assays used to characterize this compound, and its mechanisms of action are visualized through signaling pathway and experimental workflow diagrams.
Core Molecular Targets and Binding Affinity
This compound exhibits potent inhibitory activity against several key kinases implicated in cancer cell proliferation, survival, and resistance to therapy. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases. Notably, this compound is also effective against the T315I "gatekeeper" mutation of ABL, a common mechanism of resistance to imatinib. The compound also shows activity against Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3]
The inhibitory potency of this compound against its key targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) | Mutant Form |
| FLT3 | 6.6 | Wild-Type |
| FLT3 | 1 | D835Y |
| ABL | 14 | Wild-Type |
| ABL | 4 | T315I |
| Aurora A | 48 | N/A |
| FGFR1 | 36 | N/A |
| Data compiled from multiple sources.[1][3] |
This compound has demonstrated limited activity against other kinases such as PDGFRβ, IGF-1R, and EGFR at concentrations up to 1 µM.[3]
Signaling Pathways and Mechanism of Action
The anti-leukemic effects of this compound are mediated through the inhibition of distinct signaling pathways, depending on the genetic context of the cancer cells.
In FLT3-mutated leukemia cells , this compound directly inhibits the constitutive autophosphorylation of the mutated FLT3 receptor.[4] This abrogates the downstream activation of the STAT5 signaling pathway, which is crucial for the proliferation and survival of these cells. The inhibition of this pathway leads to cell cycle arrest in the G1 phase and the induction of apoptosis.[1][2][5]
In leukemia cells with wild-type FLT3 , the mechanism of action shifts towards the inhibition of Aurora kinases. Aurora kinases are essential for proper mitotic progression.[6] By inhibiting these kinases, this compound disrupts the phosphorylation of key mitotic substrates, such as histone H3.[2] This leads to a failure of cytokinesis, resulting in cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Serially dilute this compound in 100% DMSO to create a concentration range, followed by a further dilution in kinase buffer.
-
Prepare a solution of the purified target kinase (e.g., FLT3, ABL, Aurora A) in kinase buffer.
-
Prepare a solution of a suitable kinase substrate (e.g., a generic peptide substrate like Abltide for ABL or Kemptide for Aurora kinases) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add the purified kinase solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of its downstream targets in whole cells.
-
Cell Culture and Treatment:
-
Culture leukemia cell lines (e.g., MOLM-13 for FLT3-ITD, RS4;11 for wild-type FLT3) in appropriate media.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in a lysis buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., 2 mM NaVO₄, Complete protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification and Immunoprecipitation (if necessary):
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
For less abundant proteins like FLT3, immunoprecipitation may be required. Incubate a portion of the cell lysate with an anti-FLT3 antibody overnight, followed by incubation with protein A/G-sepharose beads to capture the immune complexes.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imager.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired time (e.g., 24, 48, or 72 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the PI, which is proportional to the DNA content of each cell.
-
Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay
This protocol uses Annexin V and propidium iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment:
-
Treat cells with this compound for a specified time to induce apoptosis.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells promptly by flow cytometry.
-
Differentiate cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
This compound is a multi-kinase inhibitor that potently targets key drivers of leukemogenesis, including FLT3, ABL (wild-type and T315I mutant), and Aurora kinases. Its mechanism of action is context-dependent, inducing G1 arrest and apoptosis in FLT3-mutated cells by inhibiting the FLT3-STAT5 pathway, and causing G2/M arrest and apoptosis in FLT3 wild-type cells through the inhibition of Aurora kinases. The comprehensive experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.
References
- 1. Lanthanide probes - Wikipedia [en.wikipedia.org]
- 2. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of KW-2449 in Cancer Cells
This technical guide provides a comprehensive overview of the biological activity of the multi-kinase inhibitor this compound in cancer cells. The document details its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.
Introduction
This compound is an orally available, multi-targeted kinase inhibitor with potential antineoplastic activity.[1] It has shown significant efficacy in preclinical studies, particularly in hematological malignancies. This compound primarily targets FMS-related tyrosine kinase 3 (FLT3), ABL tyrosine kinase, and Aurora kinases.[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making it a key therapeutic target.[2] this compound also demonstrates activity against the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, which confers resistance to imatinib in Chronic Myeloid Leukemia (CML).
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of its target proteins. This leads to the disruption of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.
-
In FLT3-Mutated Leukemia: In cancer cells harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD), this compound directly inhibits the constitutive autophosphorylation of the FLT3 receptor.[2] This, in turn, blocks the activation of downstream signaling molecules, most notably Signal Transducer and Activator of Transcription 5 (STAT5).[2] The inhibition of the FLT3/STAT5 signaling axis leads to G1 phase cell cycle arrest and the induction of apoptosis.
-
In FLT3 Wild-Type Leukemia: In leukemia cells with wild-type FLT3, the anti-proliferative effects of this compound are attributed to its inhibition of Aurora kinases. This results in a reduction of phosphorylated histone H3, a key substrate of Aurora B kinase, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3]
-
In Imatinib-Resistant Leukemia: this compound is also effective against imatinib-resistant leukemia, particularly those with the T315I mutation in BCR-ABL. It inhibits the kinase activity of the mutated BCR-ABL protein, leading to the downregulation of its signaling and the induction of apoptosis.
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound against various kinases and its growth-inhibitory effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 6.6 |
| FLT3 (D835Y) | 1 |
| ABL | 14 |
| ABL (T315I) | 4 |
| Aurora A | 48 |
| FGFR1 | 36 |
| JAK2 | 150 |
| SRC | 400 |
| PDGFRα | 1700 |
Data compiled from multiple sources.[4][5]
Table 2: In Vitro Growth Inhibitory Activity of this compound (GI50)
| Cell Line | Cancer Type | FLT3 Status | GI50 (µM) |
| MOLM-13 | AML | FLT3-ITD | 0.014 |
| MV4;11 | AML | FLT3-ITD | 0.011 |
| 32D-FLT3/ITD | Murine Pro-B | FLT3-ITD | 0.024 |
| 32D-FLT3/D835Y | Murine Pro-B | FLT3-D835Y | 0.046 |
| RS4;11 | ALL | FLT3 wild-type | 0.23 |
| K562 | CML | BCR-ABL | 0.27 |
Data compiled from multiple sources.[1][5]
Table 3: IC50 of this compound and its Metabolite M1 for FLT3 and STAT5 Phosphorylation in MOLM-14 Cells
| Compound | Condition | P-FLT3 IC50 (nM) | P-STAT5 IC50 (nM) |
| This compound | Culture Medium | 13.1 | Similar to P-FLT3 |
| M1 | Culture Medium | 40.9 | Similar to P-FLT3 |
| This compound | Human Plasma | 144 | Similar to P-FLT3 |
| M1 | Human Plasma | 522 | Similar to P-FLT3 |
Data from a pharmacodynamic study.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Reaction Setup : In a 384-well plate, add the kinase, a fluorescently labeled tracer (an ATP-competitive ligand), and an anti-tag antibody labeled with a FRET donor.
-
Compound Addition : Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition : Read the plate on a microplate reader capable of detecting time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding : Seed leukemia cells (e.g., MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.
-
Compound Treatment : The following day, add 100 µL of medium containing serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading : Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting viability against drug concentration.
Western Blotting for Phosphorylated Proteins
This method is used to detect the phosphorylation status of proteins like FLT3 and STAT5.
-
Cell Lysis : Treat cancer cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3 or anti-phospho-STAT5) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment and Harvesting : Treat cells with this compound for a specified duration, then harvest the cells by centrifugation.
-
Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Washing : Centrifuge the fixed cells and wash twice with PBS.
-
Staining : Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation : Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Data Analysis : Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis using Annexin V and propidium iodide (PI) staining.
-
Cell Treatment and Collection : Treat cells with this compound, then collect both floating and adherent cells.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry : Analyze the cells by flow cytometry within one hour. Annexin V-FITC is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.
-
Data Analysis : Quantify the percentage of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
-
Cell Implantation : Subcutaneously inject a suspension of human leukemia cells (e.g., MOLM-13) into the flank of immunodeficient mice (e.g., SCID or NSG mice).
-
Tumor Growth : Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily for 14 days). The control group receives the vehicle.
-
Monitoring : Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
-
Data Analysis : Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: FLT3 signaling pathway and inhibition by this compound.
Experimental Workflow Diagrams
Caption: Workflow for a Kinase Inhibition Assay.
Caption: Workflow for a Cell Viability (MTT) Assay.
Caption: Workflow for Western Blotting.
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for Apoptosis Assay.
Conclusion
This compound is a potent multi-kinase inhibitor with significant anti-leukemic activity in vitro and in vivo. Its dual targeting of FLT3 and Aurora kinases provides a mechanistic basis for its efficacy in both FLT3-mutated and wild-type leukemias. Furthermore, its activity against the imatinib-resistant T315I mutation in BCR-ABL highlights its potential in treating resistant CML. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound and other kinase inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
The Effect of KW-2449 on STAT5 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KW-2449, a multi-kinase inhibitor, with a specific focus on its effect on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The information presented is collated from preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's activity.
Core Mechanism of Action
This compound is a potent, orally available inhibitor of several kinases, including FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2] In the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FLT3 mutations, the primary mechanism of this compound's anti-leukemic activity is through the direct inhibition of constitutively activated FLT3.[3][4]
The downstream signaling cascade of FLT3 involves the activation of multiple pathways that promote cell proliferation and survival. One of the key downstream effectors is STAT5. The inhibition of FLT3 by this compound leads to a subsequent and dose-dependent reduction in the phosphorylation of STAT5 (P-STAT5).[5][6] This abrogation of STAT5 signaling is a critical event in the cellular response to this compound, leading to cell cycle arrest and apoptosis in susceptible leukemia cells.[3]
Quantitative Data Presentation
The inhibitory activity of this compound on the FLT3/STAT5 signaling axis has been quantified in preclinical studies. The following tables summarize the key in vitro efficacy data.
| Target | Cell Line | Parameter | Value (nM) | Experimental Condition |
| Phospho-FLT3 | Molm-14 | IC50 | 13.1 | In vitro cell culture with 10% FBS |
| Phospho-FLT3 | Molm-14 | IC50 | 144 | In human plasma |
Table 1: In vitro inhibitory activity of this compound on FLT3 phosphorylation.
While a specific IC50 value for the direct inhibition of STAT5 phosphorylation is not explicitly detailed in the reviewed literature, studies consistently demonstrate a dose-dependent reduction of P-STAT5 that correlates with the inhibition of P-FLT3.[5][6] The inhibition of STAT5 signaling in plasma shows similar results to that of P-FLT3 inhibition.
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway from FLT3 to STAT5 and the point of intervention for this compound.
Caption: FLT3-STAT5 signaling pathway and this compound inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's effect on STAT5 phosphorylation.
In Vitro Inhibition of STAT5 Phosphorylation (Western Blot)
This protocol describes the determination of the dose-dependent inhibition of STAT5 phosphorylation in a leukemia cell line.
Caption: Experimental workflow for Western blot analysis.
Methodology:
-
Cell Culture: MOLM-13 or Molm-14 human leukemia cells, which harbor an FLT3-ITD mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded at an appropriate density and treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry and Analysis: The intensity of the bands corresponding to p-STAT5 and total STAT5 is quantified using densitometry software. The ratio of p-STAT5 to total STAT5 is calculated for each concentration of this compound. The results are then plotted to generate a dose-response curve, from which the IC50 value can be determined using linear regression analysis.
In Vivo Pharmacodynamic Study
This protocol outlines a pharmacodynamic (PD) study to assess the in vivo inhibition of STAT5 phosphorylation in a tumor xenograft model.
Methodology:
-
Xenograft Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with a human leukemia cell line expressing a constitutively active FLT3, such as MOLM-13.
-
Drug Administration: Once tumors are established, mice are treated with oral doses of this compound or a vehicle control.
-
Sample Collection: At various time points after drug administration, tumor tissue and/or peripheral blood samples are collected.
-
Protein Extraction: For tumor samples, the tissue is homogenized and lysed to extract total protein. For peripheral blood, leukemia cells are isolated before lysis.
-
Western Blot Analysis: The levels of p-STAT5 and total STAT5 in the collected samples are analyzed by Western blotting as described in the in vitro protocol.
-
Data Analysis: The extent and duration of p-STAT5 inhibition following this compound treatment are evaluated to understand the in vivo pharmacodynamics of the compound.
Conclusion
This compound effectively inhibits the phosphorylation of STAT5 in leukemia cells harboring activating FLT3 mutations. This inhibition is a direct consequence of its potent activity against the FLT3 kinase. The methodologies described provide a framework for the preclinical evaluation of this compound and similar compounds targeting the FLT3-STAT5 signaling axis. The quantitative data underscores the in vitro potency of this compound and its potential as a therapeutic agent in relevant hematological malignancies. Further investigation into the detailed pharmacokinetics and long-term efficacy in in vivo models is warranted to fully elucidate its clinical potential.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
The Role of KW-2449 in Aurora Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-2449 is a potent, orally bioavailable multi-kinase inhibitor demonstrating significant anti-leukemic activity. While widely recognized for its potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and ABL kinase, its role as an Aurora kinase inhibitor is a critical component of its mechanism of action, contributing to its efficacy in both FLT3-mutated and wild-type hematological malignancies. This technical guide provides an in-depth overview of the preclinical and clinical data surrounding this compound, with a specific focus on its Aurora kinase inhibitory function. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, present quantitative data from key studies, and visualize the complex signaling pathways it modulates.
Introduction
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division.[1] Their overexpression is a common feature in a wide variety of cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant multi-kinase inhibitor, targeting not only the frequently mutated FLT3 and the fusion protein BCR-ABL but also the Aurora kinase family.[2][3][4] This dual-targeting capability allows this compound to exert its anti-proliferative and pro-apoptotic effects through multiple, complementary pathways, offering a potential therapeutic advantage in the treatment of various leukemias.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the catalytic activity of several key kinases involved in cell proliferation and survival. Its multi-targeted nature allows it to overcome resistance mechanisms associated with single-target therapies.
Inhibition of Aurora Kinases
This compound effectively inhibits Aurora A and Aurora B kinases.[3] Inhibition of Aurora B kinase is particularly crucial for its anti-mitotic activity. This is evidenced by a reduction in the phosphorylation of histone H3, a key substrate of Aurora B, in cells treated with this compound.[3][5] This inhibition leads to defects in chromosome segregation, ultimately triggering G2/M cell cycle arrest and apoptosis in susceptible cancer cells.[2][3]
Inhibition of FLT3 and Downstream Signaling
In acute myeloid leukemia (AML) cells harboring FLT3 internal tandem duplication (ITD) mutations, this compound potently inhibits the constitutive activation of the FLT3 receptor tyrosine kinase.[2][3] This leads to the downregulation of its downstream signaling effector, STAT5, a key player in cell proliferation and survival.[3][5] The inhibition of the FLT3/STAT5 pathway results in G1 cell cycle arrest and the induction of apoptosis.[2][3]
Inhibition of ABL Kinase
This compound also demonstrates potent inhibitory activity against both wild-type and the T315I mutant of BCR-ABL, a key driver in chronic myeloid leukemia (CML).[2][4] This makes it a promising candidate for imatinib-resistant CML.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of this compound across various kinases and leukemia cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3 | 6.6[4][6] |
| FLT3 (D835Y) | 1[3] |
| ABL | 4[7] |
| ABL (T315I) | 4[3] |
| Aurora A | 48[4][6] |
| FGFR1 | 36[3] |
| JAK2 | 150[7] |
| SRC | 400[7] |
| PDGFRα | 1700[7] |
Table 2: Anti-proliferative Activity of this compound (GI50)
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-13 | ITD | 0.014 - 0.024[4][6] |
| MV4;11 | ITD | 0.011[4][6] |
| 32D/FLT3-ITD | Transfected | 0.024[4][6] |
| 32D/FLT3-D835Y | Transfected | 0.046[4][6] |
| RS4;11 | Wild-Type | Not specified |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound in FLT3-mutated leukemia cells.
Caption: Signaling pathway of this compound in FLT3-wild-type leukemia cells.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified kinases like Aurora A, FLT3, and ABL.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
Dilute the recombinant kinase (e.g., Aurora A, FLT3, ABL) to the desired concentration in the kinase reaction buffer.
-
Prepare a solution of the appropriate peptide substrate (e.g., Kemptide for Aurora kinases, Abltide for ABL kinase) and ATP in the kinase reaction buffer.[2] The final ATP concentration is typically near the Km value for the specific kinase.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the diluted kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
-
Detection:
-
Terminate the kinase reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed leukemia cells (e.g., MOLM-13, RS4;11) in a 96-well plate at a predetermined density.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[3]
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Immunoblot Analysis
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, and Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells with this compound for 24-72 hours.[3]
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
In Vivo Xenograft Model
-
Animal Model:
-
Use immunocompromised mice, such as NOD/SCID or BALB/c nude mice.[9]
-
-
Cell Implantation:
-
Subcutaneously inject a suspension of human leukemia cells (e.g., 1 x 10^7 MOLM-13 cells) into the flank of each mouse.[9]
-
-
Treatment:
-
Tumor Measurement:
-
Measure tumor volume using calipers at regular intervals.[9] Tumor volume can be calculated using the formula: (length × width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Clinical Studies
A phase 1 clinical trial (NCT00346632) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory AML, CML, and ALL.[5][10] The study revealed that while this compound could achieve transient inhibition of FLT3 in patients, sustained inhibition was challenging due to pharmacokinetic properties.[10] Dosing ranged from 25 mg to 500 mg per day.[10] The trial was discontinued before the primary endpoints were reached, as the dosing schedule was deemed unlikely to lead to sustained in vivo FLT3 inhibition.[10] Another phase 1 trial for a similar compound, APG-2449, in non-small-cell lung cancer has shown a favorable safety profile and preliminary efficacy.[11][12][13]
Conclusion
This compound is a promising multi-kinase inhibitor with a multifaceted mechanism of action that includes the potent inhibition of Aurora kinases. This activity, in conjunction with its effects on FLT3 and ABL, allows it to induce cell cycle arrest and apoptosis in a broad range of leukemia cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-targeted kinase inhibitors. While early clinical development faced challenges, the preclinical data strongly support the continued investigation of this compound and its derivatives, potentially in combination with other agents or with optimized dosing strategies, for the treatment of hematological malignancies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Aurora Kinase | c-Kit | FLT | Bcr-Abl | Src | TargetMol [targetmol.com]
- 8. promega.sg [promega.sg]
- 9. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase I results of APG-2449, a novel FAK and third-generation ALK/ ROS1 tyrosine kinase inhibitor (TKI), in patients (pts) with second-generation TKI-resistant ALK/ROS1<sup>+</sup> non–small cell lung cancer (NSCLC) or mesothelioma. - ASCO [asco.org]
- 12. Safety, pharmacokinetic, pharmacodynamic, and efficacy properties of orally administered APG-2449 in patients with advanced ALK+ and ROS1+ non-small-cell lung cancer: a multicentre, open-label, single-arm phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, pharmacokinetic, pharmacodynamic, and efficacy properties of orally administered APG-2449 in patients with advanced ALK + and ROS1 + non-small-cell lung cancer: a multicentre, open-label, single-arm phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
KW-2449 in FLT3-ITD positive acute myeloid leukemia
An In-Depth Technical Guide to KW-2449 in FLT3-ITD Positive Acute Myeloid Leukemia
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] The most common of these are internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[2][3] The presence of an FLT3-ITD mutation is a significant adverse prognostic factor, correlating with higher relapse rates and reduced overall survival.[1][4]
This compound is an orally available, multi-targeted kinase inhibitor developed to target malignancies driven by aberrant kinase signaling.[5] It demonstrates potent inhibitory activity against FLT3, as well as other kinases implicated in cancer, such as ABL and Aurora kinases.[5][6] This guide provides a comprehensive technical overview of the preclinical and clinical data for this compound in the context of FLT3-ITD positive AML.
Mechanism of Action
This compound functions as a direct inhibitor of the FLT3 kinase.[1][7] In AML cells with the FLT3-ITD mutation, the FLT3 receptor is constitutively phosphorylated and activated, leading to the downstream activation of critical pro-survival signaling pathways, including the STAT5, RAS/MAPK, and PI3K/Akt pathways.[2][3]
By binding to the ATP-binding pocket of the FLT3 kinase, this compound blocks its autophosphorylation.[1][8] This inhibition leads to the immediate downregulation of phosphorylated FLT3 (P-FLT3) and its key downstream effector, phosphorylated STAT5 (P-STAT5).[6][7][8] The cellular consequences of this signaling blockade include cell cycle arrest at the G1 phase and the induction of apoptosis.[6][7][9] this compound also exhibits inhibitory activity against Aurora kinases, which can contribute to its anti-leukemic effects in FLT3 wild-type cells by inducing G2/M arrest.[6][10]
Preclinical In Vitro Data
This compound has demonstrated potent activity against leukemia cell lines harboring FLT3 mutations. Its efficacy is measured by the half-maximal inhibitory concentration (IC50) for kinase activity and the half-maximal growth inhibitory concentration (GI50) for cell proliferation.
Kinase and Cellular Inhibitory Activity
This compound potently inhibits FLT3 kinase and the proliferation of FLT3-dependent cell lines. It is also active against other clinically relevant kinases. The major metabolite of this compound, M1, is 3.6-fold less potent than the parent compound in inhibiting phosphorylated FLT3.[1]
| Target / Cell Line | Assay Type | Value (nM) | Reference(s) |
| Kinase Inhibition | |||
| FLT3 | Kinase Assay (IC50) | 6.6 - 7.0 | [7][8][10] |
| ABL | Kinase Assay (IC50) | 14 | [9][10] |
| ABL (T315I mutant) | Kinase Assay (IC50) | 4 | [7][9][10] |
| Aurora A | Kinase Assay (IC50) | 48 | [8][9][10] |
| FGFR1 | Kinase Assay (IC50) | 36 | [8] |
| Phospho-FLT3 (Molm-14) | Cellular Assay (IC50) | 13.1 | [1] |
| Phospho-FLT3 (M1 metabolite) | Cellular Assay (IC50) | 40.9 | [1] |
| Cell Growth Inhibition | |||
| MOLM-13 (FLT3-ITD) | GI50 | 10 - 24 | [8][9] |
| MV4;11 (FLT3-ITD) | GI50 | 11 | [9] |
| 32D + FLT3-ITD | GI50 | < 50 | [8][9] |
| 32D + FLT3-D835Y | GI50 | < 50 | [8][9] |
| RS4;11 (FLT3-wt) | GI50 | 230 | [8] |
Activity in Primary AML Samples
This compound has shown dose-dependent cytotoxicity in primary leukemia samples from AML patients.[1][6] In one study, 5 out of 8 primary samples exhibited a cytotoxic response to the drug.[1] This confirms that the anti-leukemic activity observed in cell lines translates to patient-derived cells.
Impact of FLT3 Ligand (FL)
The efficacy of FLT3 inhibitors can be mitigated by the presence of the FLT3 ligand (FL), which can be elevated in patients following chemotherapy.[11] In vitro studies demonstrated that increasing concentrations of exogenous FL led to a rightward shift in the dose-response curve for this compound, requiring higher concentrations to achieve the same cytotoxic effect.[11]
| FL Concentration (pg/mL) | This compound IC50 in Molm-14 Cells (nM) | Reference |
| 0 | 28 | [11] |
| 100 | 62 | [11] |
| 250 | 85 | [11] |
| 500 | 114 | [11] |
Preclinical In Vivo Data
The in vivo efficacy of this compound was evaluated in mouse xenograft models using human FLT3-ITD positive AML cell lines.
Xenograft Model Efficacy
In SCID mice subcutaneously inoculated with MOLM-13 cells, oral administration of this compound resulted in significant, dose-dependent anti-tumor activity.[8]
| Animal Model | Treatment | Key Findings | Reference |
| SCID Mice with MOLM-13 Xenografts | This compound (2.5 - 20 mg/kg, oral, twice daily for 14 days) | Dose-dependent tumor growth inhibition. | [8] |
| This compound (20 mg/kg) | Complete tumor remission in all mice. | [8] | |
| Significant decrease in P-FLT3 and P-STAT5 in tumors 4-8 hours post-treatment. | [8] | ||
| Survival prolongation in intravenous xenograft models. | [8] |
These studies indicate that this compound can achieve sufficient concentrations in vivo to inhibit FLT3 signaling and produce a potent anti-leukemic effect with minimal toxicity, as evidenced by the lack of significant body weight loss.[8]
Clinical Trial Data
This compound was investigated in a Phase 1, open-label, dose-escalation study in patients with relapsed or refractory leukemias, including AML (NCT00346632).[1][12]
Pharmacodynamics and Clinical Response
The trial revealed that while this compound could inhibit FLT3 in patients, the effect was transient.[1][4] Significant inhibition of FLT3 phosphorylation (to less than 20% of baseline) was typically observed only at the 2-hour post-dose time point, with signaling recovering by 8 hours.[1] This short duration of target inhibition correlated with transient reductions in peripheral blast counts, but sustained clinical responses were limited.[1][13] Preclinical data suggest that a sustained reduction of FLT3 signaling to below 20% of baseline is necessary for significant cytotoxicity.[1][4]
Pharmacokinetics
Pharmacokinetic analysis showed that this compound is rapidly absorbed but is also quickly converted to its major metabolite, M1.[1][7] M1 is significantly less potent than the parent drug, and overall plasma levels of M1 were higher than this compound.[1] This rapid metabolism and the short duration of potent FLT3 inhibition are considered key reasons for the limited clinical success, pointing towards a pharmacokinetic rather than pharmacodynamic failure.[1][2]
Safety and Tolerability
The Phase 1 trial escalated through daily doses from 25 mg to 500 mg (administered twice daily).[1] Dose-limiting toxicities were observed, including Grade 3 atrial fibrillation at 100 mg daily and Grade 3 vomiting at 500 mg daily.[1]
Mechanisms of Resistance
The limited clinical efficacy of this compound and other early FLT3 inhibitors has highlighted several mechanisms of resistance.
-
Pharmacokinetic Failure : As seen with this compound, insufficient drug exposure and a short half-life can prevent sustained inhibition of the target kinase to the level required for cytotoxicity.[1][2] The rapid conversion to a less active metabolite is a primary example of this.[1]
-
FLT3 Ligand-Mediated Resistance : High plasma levels of FL can compete with and reduce the efficacy of FLT3 inhibitors.[11]
-
Upregulation of FLT3 Signaling : A "flare" effect, or a compensatory upregulation of FLT3 signaling, has been observed following the elimination of the inhibitor, potentially allowing leukemia cells to recover.[1]
-
Acquired On-Target Mutations : While not specifically detailed for this compound, other FLT3 inhibitors face resistance from secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at residue D835, or the "gatekeeper" residue F691.[14][15][16]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on leukemia cells.
-
Cell Plating : Seed FLT3-ITD positive AML cells (e.g., Molm-14) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Drug Treatment : Prepare serial dilutions of this compound in culture medium. Add the drug dilutions and a vehicle control (e.g., DMSO) to the wells.
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine GI50 values.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the inhibition of FLT3 and STAT5 phosphorylation.
-
Sample Preparation : Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Harvest cells and lyse them on ice in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Gel Electrophoresis : Denature protein samples in SDS-PAGE sample buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Membrane Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[17]
-
Blocking : Block the membrane for at least 1 hour at room temperature in a blocking buffer, typically 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.[17] (Note: Milk is often avoided for phospho-protein detection due to the presence of phosphoprotein casein).
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.
-
Washing and Secondary Antibody : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis : To confirm equal protein loading and determine the extent of phosphorylation inhibition, the membrane can be stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) proteins (e.g., anti-FLT3, anti-STAT5).[18]
Conclusion
This compound is a potent multi-kinase inhibitor with strong preclinical activity against FLT3-ITD positive AML. It effectively inhibits FLT3 autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in both cell lines and primary patient samples.[6][8] In vivo studies confirmed its ability to induce tumor regression in xenograft models.[8] However, clinical development was hampered by a challenging pharmacokinetic profile, characterized by rapid conversion to a less potent metabolite, which resulted in only transient target inhibition in patients.[1] The experience with this compound underscores a critical lesson in the development of targeted therapies: achieving potent in vitro activity is insufficient without a pharmacokinetic profile that allows for sustained and adequate target inhibition in vivo.[1][4] While this compound itself did not advance to later-phase trials for AML, the data generated from its study provided valuable insights that have informed the development of next-generation FLT3 inhibitors with more favorable pharmacological properties.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Evaluation of KW-2449 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data for KW-2449, a potent multi-kinase inhibitor, in the context of hematological malignancies. This compound has demonstrated significant activity against key oncogenic drivers in various leukemias, including Fms-like tyrosine kinase 3 (FLT3), Abelson kinase (Abl), and Aurora kinases.
Core Mechanism of Action
This compound is a multi-targeted kinase inhibitor with a unique profile, showing potent activity against several tyrosine and serine/threonine kinases crucial for cancer cell proliferation and survival.[1][2] Its primary mechanisms in hematological malignancies are centered on the dual inhibition of FLT3 and Aurora kinases.[1][3]
-
In FLT3-Mutated Leukemias: Constitutive activation of the FLT3 receptor tyrosine kinase, present in 30-40% of Acute Myeloid Leukemia (AML) patients, is a key driver of leukemogenesis and is associated with a poor prognosis.[1] this compound directly inhibits the autophosphorylation of both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutants of FLT3. This blockade disrupts downstream signaling through pathways like STAT5, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[1][2][3][4][5]
-
In FLT3-Wild Type Leukemias: In leukemia cells lacking FLT3 mutations, the anti-proliferative effects of this compound are largely attributed to its potent inhibition of Aurora A kinase.[1] Aurora kinases are essential for proper mitotic progression. Inhibition of Aurora A leads to a reduction in the phosphorylation of its substrate, Histone H3, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.[1][3][5][6]
-
In Imatinib-Resistant Leukemias: this compound also potently inhibits the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, which confers resistance to imatinib in Chronic Myeloid Leukemia (CML).[1][2][4] This activity, combined with its Aurora kinase inhibition, provides a dual mechanism to overcome imatinib resistance.[3][6]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | IC50 (µmol/L) | IC50 (nM) | Reference(s) |
| FLT3 | 0.007 | 7 | [1][2] |
| Abl (T315I mutant) | 0.004 | 4 | [1][2][4] |
| Abl (wild-type) | 0.014 | 14 | [1][2][4] |
| FGFR1 | 0.036 | 36 | [1][2][4] |
| Aurora A | 0.048 | 48 | [1][2] |
| c-Src | 0.15 - 0.40 | 150 - 400 | [1][2] |
| JAK2 | 0.15 - 0.40 | 150 - 400 | [1][2] |
| c-Kit | 0.15 - 0.40 | 150 - 400 | [1][2] |
| PDGFR, Fms, IGF1R, EGFR | > 1.0 | > 1000 | [1][2][4] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free biochemical assays.
Table 2: In Vitro Cellular Growth Inhibition (GI50)
| Cell Line | Genotype/Phenotype | GI50 (µmol/L) | Reference(s) |
| MOLM-13 | Human AML, FLT3-ITD (+) | 0.01 - 0.02 | [1] |
| 32D/FLT3-ITD | Murine Myeloid, FLT3-ITD (+) | < 0.05 | [1] |
| 32D/FLT3-D835Y | Murine Myeloid, FLT3-TKD (+) | < 0.05 | [1] |
| RS4;11 | Human ALL, FLT3-wild type | 0.23 | [1] |
GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Cell Line | Treatment Regimen | Key Outcomes | Reference(s) |
| Subcutaneous | MOLM-13 (AML) | 2.5 - 20 mg/kg, oral, bid, 14 days | Dose-dependent tumor growth inhibition. Complete remission at 20 mg/kg with no significant body weight loss. | [1][7] |
| Systemic (IV) | MOLM-13 (AML) | 20 mg/kg, oral | Significant survival prolongation. | [8] |
| Systemic (IV) | 32D/FLT3-D835Y | 20 mg/kg, oral | Significant survival prolongation. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Kinase Activity Assays (Biochemical)
-
Objective: To determine the IC50 of this compound against purified kinase enzymes.
-
Methodology: Recombinant kinase domains (e.g., FLT3, Aurora A, Abl) are incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP) in a reaction buffer. The reaction mixture is then incubated with varying concentrations of this compound. The amount of phosphorylated substrate is quantified, typically by measuring radioactivity incorporated into the peptide after separation on a phosphocellulose filter. The IC50 value is calculated from the dose-response curve.
Cell Viability / Growth Inhibition Assay (MTT or CellTiter-Glo)
-
Objective: To determine the GI50 of this compound on leukemia cell lines.
-
Methodology: Leukemia cells are seeded in 96-well plates and treated with a range of this compound concentrations for a defined period (e.g., 72 hours). For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product, which is then solubilized and measured spectrophotometrically. For CellTiter-Glo, a reagent containing luciferase and its substrate is added, and luminescence, which is proportional to ATP levels and thus cell viability, is measured.
Western Blotting for Phosphoprotein Analysis
-
Objective: To assess the inhibition of downstream signaling pathways.
-
Methodology: Cells are treated with this compound for a specified time (e.g., 4-8 hours). Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-Histone H3) and total protein controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle distribution and apoptosis.
-
Methodology:
-
Cell Cycle: Treated cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a DNA-intercalating dye like propidium iodide (PI). The DNA content of individual cells is analyzed by flow cytometry, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Apoptosis: Apoptosis is commonly measured using an Annexin V-FITC and PI co-staining kit. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptosis/necrosis). The stained cells are then analyzed by flow cytometry.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice (e.g., SCID or NOD/SCID) are inoculated with human leukemia cells (e.g., MOLM-13). For subcutaneous models, cells are injected into the flank. For systemic models, cells are injected intravenously. Once tumors are established or the disease is systemic, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules. Tumor volume (for subcutaneous models) and animal survival are monitored. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for P-FLT3).[1]
Mandatory Visualizations: Signaling Pathways and Workflows
This compound Inhibition of FLT3 Signaling
Caption: Simplified FLT3 signaling pathway and its inhibition by this compound.
This compound Inhibition of Aurora A Kinase Pathway
Caption: this compound inhibits Aurora A, leading to G2/M arrest and apoptosis.
Preclinical Drug Evaluation Workflow for this compound
Caption: A typical workflow for the preclinical assessment of a kinase inhibitor.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Deciphering the Anti-Leukemic Potential of this compound: A Multi-Target Kinase Inhibitor in AML Therapy [synapse.patsnap.com]
- 8. [논문]this compound, a Novel Multi-Kinase Inhibitor Against FLT3, Abl, FGFR1 and Aurora, Suppresses the Growth of AML Both In Vitro and In Vivo. [scienceon.kisti.re.kr]
KW-2449: A Multi-Kinase Inhibitor Targeting Imatinib-Resistant Chronic Myeloid Leukemia
An In-Depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical data and mechanisms of action for KW-2449, a novel multi-kinase inhibitor, in the context of imatinib-resistant Chronic Myeloid Leukemia (CML). The document is intended for researchers, scientists, and professionals involved in oncology drug development.
Introduction to Imatinib Resistance in CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia (Ph) chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is central to the pathogenesis of CML.[1][3]
The development of the tyrosine kinase inhibitor (TKI) imatinib mesylate revolutionized CML treatment.[1][3] Imatinib competitively inhibits the ATP binding site of the BCR-ABL protein, blocking downstream signaling and inducing apoptosis in leukemia cells.[4] However, a significant portion of patients develop resistance to imatinib, posing a major clinical challenge.[3][4][5]
Mechanisms of resistance are broadly categorized as BCR-ABL-dependent or -independent.[2][6][7] The most common BCR-ABL-dependent mechanism is the acquisition of point mutations within the ABL kinase domain, which impair imatinib binding.[2][8][9] The T315I "gatekeeper" mutation is particularly problematic, as it confers resistance to imatinib and second-generation TKIs like dasatinib and nilotinib.[6][10] BCR-ABL-independent mechanisms involve the activation of alternative signaling pathways, such as those involving Src family kinases, JAK/STAT, or PI3K/AKT.[2][6][11]
This compound is a potent, orally available, multi-kinase inhibitor developed to address this unmet need. It shows significant activity against various kinases implicated in cancer, including ABL, Aurora kinases, and FLT3.[12][13][14] Its ability to effectively inhibit the T315I-mutated BCR-ABL kinase makes it a promising candidate for treating imatinib-resistant CML.[10][12][14]
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects through the simultaneous inhibition of multiple key kinases. Its unique profile allows it to overcome resistance mechanisms that render other TKIs ineffective.
-
BCR-ABL Inhibition (Wild-Type and T315I Mutant): Unlike first and second-generation TKIs, this compound potently inhibits both the native (wild-type) BCR-ABL kinase and the highly resistant T315I mutant form.[10][12] This is a critical advantage, directly addressing the most common and challenging cause of acquired resistance. By blocking BCR-ABL activity, this compound downregulates the phosphorylation of downstream signaling molecules like STAT5, a key transducer of proliferative signals.[10]
-
Aurora Kinase Inhibition: this compound is also a potent inhibitor of Aurora kinases, particularly Aurora A.[12][13] Aurora kinases are essential serine/threonine kinases that regulate cell division, playing critical roles in mitosis. Their inhibition by this compound leads to a reduction in the phosphorylation of Histone H3, a key substrate of Aurora B, resulting in G2/M cell cycle arrest and subsequent apoptosis.[14][15] This dual mechanism—targeting both the primary oncogenic driver (BCR-ABL) and a critical cell cycle regulator—contributes to its robust anti-proliferative activity, even in cells where BCR-ABL signaling is not the sole driver of resistance.[14]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: BCR-ABL signaling pathway in CML.
Caption: Mechanism of T315I-mediated imatinib resistance.
Caption: Dual mechanism of action of this compound.
Experimental Workflows
Caption: In Vitro experimental workflow for this compound evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from pre-clinical studies of this compound.
Table 1: Kinase Inhibitory Activity (IC₅₀) of this compound
| Kinase Target | IC₅₀ (μmol/L) | Reference(s) |
| FLT3 | 0.007 | [12] |
| Abl | 0.014 | [12] |
| Abl (T315I) | 0.004 | [12] |
| Aurora A | 0.048 | [12] |
| FGFR1 | 0.036 | [12] |
| c-Src | 0.15 - 0.40 | [12] |
| JAK2 | 0.15 - 0.40 | [12] |
| c-Kit | 0.15 - 0.40 | [12] |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Table 2: In Vitro Growth Inhibitory Activity (GI₅₀) of this compound in Leukemia Cell Lines
| Cell Line | BCR-ABL Status | GI₅₀ (μmol/L) - this compound | GI₅₀ (μmol/L) - Imatinib | Reference(s) |
| K562 | Ph+, Wild-Type | 0.2 - 0.6 | 0.20 | [10] |
| TCC-Y | Ph+, Wild-Type | 0.2 - 0.6 | 0.18 | [10] |
| TCC-Y/sr | Ph+, T315I Mutant | 0.2 - 0.6 | 24 | [10] |
| IL-3 Dep. Cells | Transfected BCR-ABL | < 0.50 | - | [10] |
| IL-3 Dep. Cells | Transfected BCR-ABL/T315I | < 0.50 | No Inhibition | [10] |
GI₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from the cited literature.
Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ value of this compound against specific kinases.
-
Methodology: Recombinant kinase enzymes (e.g., ABL, ABL-T315I, Aurora A) are incubated with a specific substrate and ATP in a reaction buffer. The assay is performed in the presence of varying concentrations of this compound. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays with ³³P-ATP. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound.[12]
Cell Viability / Growth Inhibition Assay
-
Objective: To determine the GI₅₀ value of this compound in various leukemia cell lines.
-
Methodology: Leukemia cells (e.g., K562, TCC-Y/sr) are seeded in 96-well plates and incubated with serial dilutions of this compound or a control (e.g., imatinib) for a specified period, typically 72 hours.[15] Cell viability is then assessed using a colorimetric assay such as MTT or XTT.[15] These assays measure the metabolic activity of viable cells, which correlates with cell number. The absorbance is read using a microplate reader, and the GI₅₀ is calculated from the dose-response curve.[15]
Western Blot Analysis for Protein Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of target proteins and downstream effectors.
-
Methodology: CML cells are treated with various concentrations of this compound for a defined time. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[15] Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-BCR-ABL, anti-phospho-STAT5, anti-phospho-Histone H3) and total proteins. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[10]
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology: Cells are treated with this compound for 24, 48, or 72 hours.[15] After treatment, cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide. The DNA content of individual cells is analyzed using a flow cytometer. The resulting data is used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[15]
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice (e.g., NOG mice) are subcutaneously or intravenously inoculated with human CML cells, including those expressing BCR-ABL/T315I.[16] Once tumors are established or leukemia is engrafted, the mice are randomized into treatment and control groups. This compound is administered orally, typically on a daily schedule.[14] Tumor volume is measured regularly, and/or overall survival is monitored. At the end of the study, tumors and tissues can be harvested for further analysis. The primary endpoints are typically tumor growth inhibition and prolongation of survival.[14][16]
Conclusion
This compound demonstrates a potent and unique mechanism of action against imatinib-resistant CML. Its ability to dually inhibit the BCR-ABL kinase, including the formidable T315I mutant, and the Aurora kinases provides a multi-pronged attack on leukemia cells.[14] Pre-clinical data consistently show that this compound effectively suppresses the growth of imatinib-resistant cell lines in vitro and prolongs survival in corresponding in vivo models.[10][16] These findings underscore the significant potential of this compound as a therapeutic agent for CML patients who have exhausted other treatment options, particularly those harboring the T315I mutation. Further clinical investigation is warranted to translate these promising pre-clinical results into patient benefits.
References
- 1. The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of imatinib-resistant patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
The Pharmacodynamics of KW-2449: A Multi-Kinase Inhibitor Targeting Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available, multi-targeted kinase inhibitor that has demonstrated significant preclinical and clinical activity against various forms of leukemia. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, impact on key signaling pathways, and cellular effects. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Core Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting several critical kinases involved in cancer cell proliferation, survival, and resistance. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Abelson kinase (ABL), and Aurora kinases.
-
FLT3 Inhibition: Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This compound potently inhibits both wild-type and mutated forms of FLT3, thereby blocking the downstream signaling cascades that drive leukemic cell growth.
-
ABL Inhibition: The compound is also a potent inhibitor of the ABL tyrosine kinase, including the T315I mutant which confers resistance to imatinib. This makes this compound a potential therapeutic option for imatinib-resistant Chronic Myeloid Leukemia (CML).
-
Aurora Kinase Inhibition: this compound inhibits Aurora kinases, which are essential for mitotic progression. Inhibition of these kinases leads to defects in cell division, such as G2/M arrest, and can induce apoptosis.
Quantitative Analysis of Kinase Inhibition and Cellular Effects
The inhibitory activity of this compound has been quantified against various kinases and leukemia cell lines. The following tables summarize key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
| Target Kinase | IC50 (nM) |
| FLT3 | 6.6 |
| FLT3 (D835Y) | 1 |
| ABL | 14 |
| ABL (T315I) | 4 |
| Aurora A | 48 |
| FGFR1 | 36 |
| JAK2 | 150 |
| SRC | 400 |
Table 1: In vitro kinase inhibitory activity of this compound.
| Cell Line | Genotype | GI50 (µM) |
| MOLM-13 | FLT3-ITD | 0.024 |
| MV4;11 | FLT3-ITD | 0.011 |
| 32D/FLT3-ITD | FLT3-ITD | 0.024 |
| 32D/FLT3-D835Y | FLT3-D835Y | 0.046 |
| 32D/wt-FLT3 + FL | Wild-type FLT3 | 0.014 |
| K562 | BCR-ABL | 0.27 |
Table 2: Growth inhibitory activity of this compound against various leukemia cell lines.
In a phase 1 clinical trial, the metabolite of this compound, M1, was found to be 3.6-fold less potent than the parent drug. The "this compound-equivalent" concentration needed to achieve 80% inhibition of FLT3, a level associated with a consistent cytotoxic effect, was determined to be approximately 500 nM.
Signaling Pathway Inhibition
This compound's primary mechanism of inducing cytotoxicity in FLT3-mutated leukemia cells is through the inhibition of the FLT3 signaling pathway. This leads to the downregulation of its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5). The inhibition of FLT3 and STAT5 phosphorylation is a key pharmacodynamic marker of this compound activity.
In cells with wild-type FLT3, this compound's anti-proliferative effects are mediated through the inhibition of Aurora kinases, leading to a reduction in the phosphorylation of Histone H3, G2/M cell cycle arrest, and subsequent apoptosis.
Detailed Experimental Protocols
Cell Culture
Human leukemia cell lines such as MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Immunoblot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., Bio-Rad Protein Assay).
-
Immunoprecipitation (for FLT3): For analyzing FLT3 phosphorylation, immunoprecipitate FLT3 from the cell lysates using an anti-FLT3 antibody.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometry can be used for quantification.
Plasma Inhibitory Activity (PIA) Assay
The PIA assay is a pharmacodynamic tool used to measure the in vivo inhibitory effect of a drug on its target in patient plasma.
-
Plasma Collection: Collect patient blood samples at various time points before and after this compound administration. Separate the plasma by centrifugation.
-
Cell Culture with Patient Plasma: Culture a FLT3-dependent cell line (e.g., MOLM-14) in the presence of the collected patient plasma.
-
Analysis of Target Inhibition: After incubation, lyse the cells and perform immunoblot analysis to determine the levels of phosphorylated FLT3 and STAT5.
-
Correlation with Pharmacokinetics: Correlate the degree of target inhibition with the plasma concentrations of this compound and its metabolite M1.
In Vivo Xenograft Model
-
Cell Inoculation: Subcutaneously or intravenously inoculate immunodeficient mice (e.g., nude or SCID mice) with a human leukemia cell line such as MOLM-13.
-
Drug Administration: Once tumors are established, orally administer this compound to the mice at various dose levels and schedules.
-
Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor efficacy of this compound.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for immunoblot analysis of p-FLT3 and p-STAT5 to confirm target engagement in vivo.
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined pharmacodynamic profile. Its potent inhibition of FLT3, ABL, and Aurora kinases translates into significant anti-leukemic activity in preclinical models and has shown biological activity in early clinical trials. The detailed understanding of its mechanism of action and the availability of robust pharmacodynamic assays are crucial for its continued clinical development and for optimizing its therapeutic potential in patients with leukemia. The transient nature of FLT3 inhibition observed in clinical studies highlights the importance of dosing schedule and sustained target engagement for achieving optimal clinical responses.
KW-2449 Safety Profile in Early Clinical Trials: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the safety profile of KW-2449, a multi-kinase inhibitor, as observed in its early-phase clinical development. The document focuses on quantitative safety data, detailed experimental protocols from the initial clinical trials, and the core signaling pathways influenced by the compound.
Executive Summary
This compound is an orally available, multi-targeted kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1] Early clinical investigations, primarily a Phase I dose-escalation trial (NCT00346632), were conducted to establish its safety, tolerability, and pharmacokinetic/pharmacodynamic profile in patients with advanced hematological malignancies. This guide synthesizes the publicly available safety data from these foundational studies to inform ongoing and future research in this area.
Safety Profile from Phase I Clinical Trial (NCT00346632)
The primary safety data for this compound originates from a Phase I, open-label, dose-escalation study in patients with relapsed or refractory acute leukemias, myelodysplastic syndromes, and chronic myelogenous leukemia. The trial employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).
Dose-Limiting Toxicities
Dose-limiting toxicities (DLTs) were observed at two dose levels, leading to the expansion of these cohorts. The MTD was not formally reached as the trial was terminated early due to pharmacokinetic and pharmacodynamic findings suggesting that an alternative dosing schedule would be required for sustained target inhibition.[2]
| Dose Level (Total Daily Dose) | Dose-Limiting Toxicity (DLT) | Grade |
| 100 mg (divided twice daily) | Atrial Fibrillation | 3 |
| 500 mg (divided twice daily) | Vomiting | 3 |
Treatment-Related Adverse Events
A comprehensive frequency table of all treatment-related adverse events (TRAEs) from the Phase I trial is not publicly available. The primary reported safety concerns were the dose-limiting toxicities. Transient reductions in peripheral blast counts were also observed.[2]
Experimental Protocols
Clinical Trial Design (NCT00346632)
The Phase I study was designed as a standard 3+3 dose-escalation trial across seven dose levels.[2]
-
Dose Levels: 25 mg, 50 mg, 100 mg, 200 mg, 300 mg, 400 mg, and 500 mg total daily dose.[2]
-
Dosing Schedule: The total daily dose was divided and administered twice daily.[2]
-
Primary Objective: To assess the safety and tolerability of this compound and to determine the MTD.[2]
Patient Population
The study enrolled patients with specific hematological malignancies who had failed or were intolerant to standard therapies.
Inclusion Criteria: [3]
-
Histologically confirmed diagnosis of:
-
Acute Myeloid Leukemia (AML), including relapsed or refractory cases.
-
Relapsed or refractory Acute Lymphoblastic Leukemia (ALL).
-
Chronic Myelogenous Leukemia (CML) with failure or loss of response to imatinib.
-
Advanced Myelodysplastic Syndromes (MDS).
-
Exclusion Criteria (Selected): [3]
-
Candidates for approved therapies.
-
Active central nervous system (CNS) leukemia.
-
Uncontrolled systemic infections.
-
Clinically significant cardiac dysfunction.
-
Active autoimmune disease requiring immunosuppressive therapy.
-
Concomitant treatment with any other investigational agent, chemotherapy, radiotherapy, or immunotherapy.
Pharmacodynamic Assessment: Plasma Inhibitory Activity (PIA) Assay
A key experimental protocol to assess the biological activity of this compound in patients was the Plasma Inhibitory Activity (PIA) assay.[2]
Methodology:
-
Patient Plasma Collection: Blood samples were collected from patients at various time points before and after this compound administration. Plasma was then isolated.
-
Cell Culture: The human leukemia cell line MOLM-13, which harbors an FLT3/ITD mutation, was used.
-
Incubation: MOLM-13 cells were incubated with the patient-derived plasma samples.
-
Lysis and Immunoblotting: After incubation, the cells were lysed, and protein extracts were subjected to immunoblotting to measure the phosphorylation levels of FLT3 and its downstream target, STAT5.
-
Analysis: The level of inhibition of FLT3 and STAT5 phosphorylation in the presence of patient plasma was quantified relative to pre-dose samples.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting multiple critical signaling pathways involved in cell proliferation and survival.
FLT3/STAT5 Signaling Pathway
This compound is a potent inhibitor of both wild-type and mutated forms of FLT3.[1] In many leukemias, particularly AML, activating mutations in FLT3 lead to constitutive activation of the kinase and its downstream signaling pathways, promoting cell proliferation and survival. One of the key downstream effectors is the Signal Transducer and Activator of Transcription 5 (STAT5). Inhibition of FLT3 by this compound leads to a reduction in phosphorylated STAT5 (p-STAT5), thereby inhibiting this pro-survival signaling cascade.[4]
Caption: Inhibition of the FLT3/STAT5 signaling pathway by this compound.
Aurora Kinase Signaling and Cell Cycle Regulation
This compound also inhibits Aurora kinases, which are crucial for proper cell division.[1] Aurora kinases play a key role in centrosome maturation, spindle formation, and chromosome segregation during mitosis. Inhibition of Aurora kinases can lead to defects in these processes, ultimately resulting in G2/M cell cycle arrest and apoptosis.[4]
Caption: this compound-mediated inhibition of Aurora Kinase and induction of apoptosis.
Conclusion
The early clinical safety profile of this compound, as determined from its Phase I trial, indicates dose-limiting toxicities of grade 3 atrial fibrillation and vomiting at the 100 mg and 500 mg daily doses, respectively. The decision to terminate the initial Phase I study was based on pharmacodynamic data suggesting that the twice-daily dosing schedule did not achieve sustained inhibition of the primary target, FLT3. This highlights the critical importance of integrating robust pharmacodynamic assays, such as the PIA, into early-phase clinical development to guide dose and schedule optimization. Further clinical investigation with alternative dosing regimens would be necessary to fully characterize the safety and efficacy of this compound.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Initial Clinical Trial Results of KW-2449: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is an orally available, multi-targeted kinase inhibitor with potent activity against FMS-related tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis, making FLT3 a key therapeutic target.[2][3] This technical guide provides an in-depth summary of the initial clinical trial results for this compound, focusing on its pharmacodynamics, mechanism of action, and the experimental protocols used in its evaluation.
Core Findings from the Phase 1 Clinical Trial
A phase 1 clinical trial (NCT00346632) was conducted to evaluate the safety, tolerability, and pharmacodynamics of this compound in patients with relapsed or refractory AML, myelodysplastic syndrome (MDS), chronic myeloid leukemia (CML), and acute lymphoblastic leukemia (ALL).[1][2] The study revealed that while this compound could inhibit its target, FLT3, the inhibition was transient.[1][2][3] This transient inhibition was attributed to pharmacokinetic challenges, including a short drug half-life.[1]
The trial was ultimately discontinued before the primary endpoints were reached because the dosing schedule was not able to achieve sustained inhibition of FLT3.[1] Despite this, the study provided valuable insights into the clinical development of FLT3 inhibitors.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite, M1
| Compound | Assay Condition | Target | IC50 (nM) |
| This compound | Culture Medium | P-FLT3 | 13.1 |
| M1 | Culture Medium | P-FLT3 | 40.9 |
| This compound | Human Plasma | P-FLT3 | 144 |
Data sourced from a pharmacodynamic study of this compound.[1]
Table 2: Pharmacokinetic Parameters of this compound and M1 in Patients
| Dose Level (Total Daily Dose) | Compound | Cmax (ng/mL) | AUC (ng·h/mL) |
| 2 (50 mg) | This compound | 10.3 | 28.5 |
| M1 | 18.6 | 137.9 | |
| 4 (200 mg) | This compound | 43.1 | 134.6 |
| M1 | 100.2 | 871.9 | |
| 6 (400 mg) | This compound | 114.7 | 420.3 |
| M1 | 196.2 | 1693.3 |
Data represents mean values from patients in the phase 1 clinical trial.[1]
Signaling Pathways
This compound exerts its anti-leukemic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The primary target is the FLT3 signaling pathway. In leukemia cells with FLT3 mutations, this compound inhibits the autophosphorylation of FLT3, which in turn blocks the downstream signaling molecule STAT5.[4] This inhibition leads to G1 cell cycle arrest and apoptosis.[4]
In leukemia cells with wild-type FLT3, this compound's inhibitory effect on Aurora kinases becomes more prominent.[4] Inhibition of Aurora kinases leads to a reduction in the phosphorylation of histone H3, a key mitotic marker, resulting in G2/M cell cycle arrest and apoptosis.[4]
Experimental Protocols
Plasma Inhibitory Activity (PIA) Assay
The PIA assay was a crucial pharmacodynamic tool in the clinical trial to quantitatively measure the in vivo inhibition of FLT3.[1]
-
Sample Collection: Whole blood samples were obtained from patients at various time points before and after this compound administration.
-
Plasma Separation: The blood was centrifuged to separate the plasma from the cellular components.
-
Cell Culture: The human leukemia cell line Molm-14, which harbors an FLT3/ITD mutation, was used.
-
Incubation: Molm-14 cells were incubated for one hour in the plasma collected from the patients.
-
Analysis: Following incubation, the cells were lysed, and the levels of phosphorylated FLT3 (p-FLT3) were determined by immunoblotting. The degree of p-FLT3 inhibition in the cells incubated with post-dose plasma compared to pre-dose plasma indicated the in vivo bioactivity of this compound.
Immunoblotting
Standard immunoblotting techniques were used to detect the phosphorylation status of FLT3 and its downstream target STAT5.
-
Cell Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for p-FLT3 and p-STAT5, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity Assay
The cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Leukemia cells were seeded in 96-well plates.
-
Drug Treatment: The cells were treated with varying concentrations of this compound or its metabolite M1.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
Conclusion
The initial clinical trial of this compound, while not leading to its clinical advancement, provided critical pharmacodynamic data that has informed the broader development of FLT3 inhibitors. The study highlighted the importance of achieving sustained target inhibition for clinical efficacy and demonstrated the utility of pharmacodynamic assays like the PIA assay in early-phase clinical trials. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and scientists in the field of oncology drug development.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
KW-2449: An In-Depth Technical Guide to a Potent ATP-Competitive Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KW-2449, a multi-targeted ATP-competitive kinase inhibitor. It details its mechanism of action, summarizes its inhibitory activity, and provides detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is an orally available small molecule that exerts its anti-neoplastic activity by competitively binding to the ATP-binding pocket of several key kinases, thereby inhibiting their function.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Aurora kinases.[1][2][3] By inhibiting these kinases, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]
The inhibitory action of this compound is particularly relevant in the context of hematological malignancies. Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a common driver in Acute Myeloid Leukemia (AML) and is associated with a poor prognosis.[4][5] this compound effectively targets both wild-type and mutated forms of FLT3.[1] Furthermore, its activity against the T315I mutant of BCR-ABL addresses a common mechanism of resistance to imatinib in Chronic Myeloid Leukemia (CML).[2][3]
Signaling Pathways and Cellular Effects
In leukemia cells harboring FLT3 mutations, this compound treatment leads to a dose-dependent decrease in the phosphorylation of FLT3 and its downstream effector, STAT5.[3][6] This inhibition of the FLT3/STAT5 signaling axis results in G1 cell cycle arrest and the induction of apoptosis.[2][6]
In leukemia cells with wild-type FLT3, the anti-proliferative effects of this compound are primarily mediated through the inhibition of Aurora kinases.[2] This leads to a reduction in the phosphorylation of histone H3, a key substrate of Aurora B kinase, resulting in G2/M cell cycle arrest and subsequent apoptosis.[2][4]
The dual inhibition of FLT3 and Aurora kinases provides this compound with a broad spectrum of activity against various leukemia subtypes.[7]
Quantitative Data
The inhibitory activity of this compound against various kinases and leukemia cell lines is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3 | 6.6[2][3] |
| FLT3 (D835Y) | 1[6] |
| ABL | 14[2][3] |
| ABL (T315I) | 4[2][3] |
| Aurora A | 48[2][3] |
| Aurora B | - |
| FGFR1 | 36[4][6] |
| c-Src | 150-400[4] |
| JAK2 | 150-400[4] |
| c-Kit | 150-400[4] |
| PDGFRβ | >1000[4][6] |
| IGF-1R | >1000[6] |
| EGFR | >1000[6] |
Table 2: Cellular Growth Inhibitory Activity of this compound
| Cell Line | FLT3 Status | GI50 (µM) |
| MOLM-13 | ITD | 0.014[3] |
| MV4;11 | ITD | 0.011[3] |
| 32D/FLT3-ITD | ITD | 0.024[3] |
| 32D/FLT3-D835Y | D835Y | 0.046[3] |
| 32D/wt-FLT3/FL | Wild-Type (FL-dependent) | 0.014[3] |
| RS4;11 | Wild-Type | 0.23[4] |
| K562 | BCR-ABL | 0.27 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against target kinases.
Materials:
-
Recombinant human kinase (e.g., FLT3, Aurora A)
-
Kinase substrate (e.g., Myelin Basic Protein for Aurora kinases, synthetic peptide for FLT3)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP (the concentration should be at or near the Km for the specific kinase, typically 10-100 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and detect the signal according to the manufacturer's instructions of the chosen detection kit (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cellular Growth Inhibition Assay (XTT/MTT)
This protocol outlines a method to assess the anti-proliferative effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11, RS4;11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
XTT or MTT labeling reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the XTT or MTT labeling reagent to each well and incubate for 4 hours.
-
If using MTT, add the solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
Western Blot Analysis
This protocol describes the detection of phosphorylated proteins in response to this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry, measuring the DNA content based on PI fluorescence.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of leukemia. Its ATP-competitive mechanism of action and its ability to overcome resistance mutations make it a valuable tool for cancer research and a promising candidate for further clinical investigation. The experimental protocols provided in this guide offer a framework for the continued exploration of this compound and other similar kinase inhibitors.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. igbmc.fr [igbmc.fr]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. AURORA A Kinase Enzyme System Application Note [promega.jp]
Methodological & Application
Application Notes and Protocols for KW-2449 In Vitro Assays
These protocols provide detailed methodologies for the in vitro characterization of KW-2449, a multi-targeted kinase inhibitor. The primary targets of this compound include FLT3, ABL, and Aurora kinases, making it a compound of interest for leukemia research, particularly in cases with FLT3 mutations or imatinib resistance.
Data Summary
The inhibitory activity of this compound has been quantified across various cell-free and cell-based assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported for this compound.
Table 1: this compound Cell-Free Kinase Inhibition
| Target Kinase | IC50 (nM) |
| FLT3 (D835Y) | 1 |
| ABL (T315I) | 4 |
| FLT3 | 6.6 |
| ABL | 14 |
| FGFR1 | 36 |
| Aurora A | 48 |
| JAK2 | 150 |
| SRC | 400 |
| PDGFRα | 1700 |
Table 2: this compound Cellular Antiproliferative Activity
| Cell Line | Genotype/Phenotype | GI50 (µM) |
| MOLM-13 | FLT3/ITD | 0.014 |
| MV4;11 | FLT3/ITD | 0.011 |
| 32D-FLT3/ITD | Ba/F3 cells expressing FLT3/ITD | 0.024 |
| 32D-FLT3/D835Y | Ba/F3 cells expressing FLT3/D835Y | 0.046 |
| K562 | Bcr-Abl positive | 0.27 |
Signaling Pathway
This compound exerts its effects by inhibiting key signaling pathways involved in cell proliferation and survival. In leukemia cells with FLT3 mutations, this compound blocks the autophosphorylation of the FLT3 receptor, which in turn prevents the activation of downstream signaling molecules like STAT5. This disruption leads to cell cycle arrest and apoptosis.[1][2] In cells with wild-type FLT3, this compound can induce G2/M arrest and apoptosis through the inhibition of Aurora kinases, leading to a reduction in the phosphorylation of histone H3.[1][2][3]
Caption: Inhibition of FLT3 and Aurora Kinase pathways by this compound.
Experimental Protocols
Cell-Free Kinase Inhibition Assay
This protocol is designed to determine the IC50 of this compound against purified kinases.
Workflow:
Caption: Workflow for a typical cell-free kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The substrate and ATP concentration should be at their respective Km values.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This protocol measures the effect of this compound on the proliferation of leukemia cell lines.
Workflow:
Caption: Workflow for assessing cellular proliferation.
Methodology:
-
Cell Seeding:
-
Harvest leukemia cells (e.g., MOLM-13, MV4;11) in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Add 50 µL of XTT labeling mixture to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 value.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the inhibition of target protein phosphorylation in cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., MOLM-13) at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound for 2-4 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, or phospho-histone H3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
Data Analysis:
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment:
-
Treat leukemia cells with this compound or vehicle control for 24, 48, and 72 hours.[1]
-
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5] Compare the cell cycle distribution of treated cells to the control cells.
-
Apoptosis Assay
This protocol quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound for a specified period (e.g., 48 or 72 hours).
-
-
Apoptosis Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive). Compare the results from treated and untreated cells.[5]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KW-2449 in Leukemia Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental setup of cell culture studies involving KW-2449, a multi-kinase inhibitor. This compound targets FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases, making it a compound of interest for leukemia research, particularly in subtypes with FLT3 mutations.[1][2][3] The following sections detail the mechanism of action, protocols for key in vitro assays, and expected outcomes based on existing research.
Mechanism of Action
This compound primarily exerts its anti-leukemic effects by inhibiting the FLT3 signaling pathway. In leukemia cells harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD), this compound directly inhibits the autophosphorylation of the FLT3 kinase.[4] This leads to the downstream suppression of signal transducer and activator of transcription 5 (STAT5) phosphorylation.[4] The inhibition of this pathway ultimately results in G1 phase cell cycle arrest and the induction of apoptosis.[2][4]
In leukemia cells with wild-type FLT3, this compound's inhibitory effect on Aurora kinases becomes more prominent. This leads to a reduction in the phosphorylation of histone H3, causing G2/M phase cell cycle arrest and subsequent apoptosis.[2][4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various leukemia cell lines and kinase targets.
Table 1: IC50 Values of this compound for Kinase Inhibition
| Target Kinase | IC50 (nM) |
| FLT3/D835Y | 1 |
| ABL (T315I) | 4 |
| FLT3 | 6.6 |
| ABL | 14 |
| FGFR1 | 36 |
| Aurora A | 48 |
| JAK2 | 150 |
| SRC | 400 |
| PDGFRα | 1700 |
Data sourced from MedChemExpress and Selleck Chemicals.[1]
Table 2: GI50 Values of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) |
| MV4;11 | FLT3-ITD | 0.011 |
| MOLM-13 | FLT3-ITD | 0.014-0.02 |
| 32D/FLT3-ITD | Transfected | 0.024 |
| 32D/FLT3-D835Y | Transfected | 0.046 |
| RS4;11 | Wild-Type | 0.23 |
| K562 | Wild-Type (Bcr-Abl) | 0.2-0.6 |
| TCC-Y | Wild-Type (Bcr-Abl) | 0.2-0.6 |
| TCC-Y/sr | Bcr-Abl T315I | 0.2-0.6 |
Data sourced from MedChemExpress and ASH Publications.[1][5][6][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, RS4;11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by staining for phosphatidylserine externalization using Annexin V, followed by flow cytometry analysis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound for 24-72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Phospho-FLT3 and Phospho-STAT5
This protocol is for assessing the phosphorylation status of FLT3 and its downstream target STAT5.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, which can cause high background.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the blot can be stripped and re-probed with antibodies for total FLT3, total STAT5, and a loading control.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of KW-2449 for MOLM-13 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
KW-2449 is a potent, orally available multi-kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2][3] The MOLM-13 cell line, derived from a patient with acute myeloid leukemia (AML), harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive activation of the FLT3 signaling pathway and promoting leukemia cell proliferation and survival. This makes MOLM-13 cells a relevant in vitro model for studying the efficacy of FLT3 inhibitors like this compound. These application notes provide detailed protocols for determining the optimal concentration of this compound for inhibiting the growth and inducing apoptosis in MOLM-13 cells.
Data Presentation: Efficacy of this compound in MOLM-13 Cells
The following table summarizes the quantitative data on the inhibitory effects of this compound on MOLM-13 and other relevant cell lines.
| Parameter | Cell Line | Value | Reference |
| GI₅₀ (Growth Inhibition 50) | MOLM-13 | 0.024 µM | [4] |
| GI₅₀ (Growth Inhibition 50) | MOLM-13 | 0.01 - 0.02 µmol/L | [5] |
| IC₅₀ (Inhibitory Concentration 50) | FLT3 | 6.6 nM | [4] |
| IC₅₀ (Inhibitory Concentration 50) | ABL | 14 nM | [4] |
| IC₅₀ (Inhibitory Concentration 50) | ABL (T315I) | 4 nM | [4] |
| IC₅₀ (Inhibitory Concentration 50) | Aurora kinase | 48 nM | [4] |
| IC₅₀ (P-FLT3 Inhibition) | Molm-14 | 13.1 nM | [6] |
| IC₅₀ (P-STAT5 Inhibition) | Molm-14 | Similar to P-FLT3 | [6] |
Experimental Protocols
Cell Culture
MOLM-13 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Growth Inhibition Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits MOLM-13 cell growth by 50% (GI₅₀).
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5 x 10⁴ cells/ml in 100 µL of culture medium per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ MOLM-13 cells per well in a 6-well plate and treat with the desired concentrations of this compound for 48 to 72 hours.[7]
-
Harvest the cells by centrifugation and wash them three times with cold PBS.[7]
-
Resuspend the cells in 1X binding buffer.[7]
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[7]
-
Analyze the samples using a flow cytometer.[7] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on the cell cycle distribution of MOLM-13 cells. This compound has been shown to induce G1 arrest in these cells.[4][5]
Materials:
-
MOLM-13 cells
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat MOLM-13 cells with various concentrations of this compound for 24, 48, and 72 hours.[2]
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[8]
-
Wash the cells twice with PBS to remove the ethanol.[8]
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[8][9][10]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
Visualizations
Signaling Pathway
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Utilizing KW-2449 in a K562 Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available multi-kinase inhibitor with significant anti-leukemic activity. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), ABL kinase (including the T315I mutant), and Aurora kinases.[1][2] In the context of the K562 cell line, a model for chronic myeloid leukemia (CML), this compound demonstrates notable efficacy by targeting the constitutively active BCR-ABL fusion protein and its downstream signaling pathways. These application notes provide a comprehensive guide for utilizing this compound in the K562 cell line, covering its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action in K562 Cells
In K562 cells, the primary oncogenic driver is the BCR-ABL fusion protein, a constitutively active tyrosine kinase. This compound exerts its anti-leukemic effects through the simultaneous inhibition of BCR-ABL and Aurora kinases.[2] This dual inhibition leads to the downregulation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5). The inhibition of the BCR-ABL/STAT5 signaling pathway is a key mechanism through which this compound induces cell cycle arrest and apoptosis in K562 cells.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Notes |
| GI50 | K562 | 0.27 µM | Growth inhibition 50, assessed by XTT assay.[4] |
| Apoptosis | K562 | <25% | As a single agent at 0.4 µM for 72 hours.[3] |
| Apoptosis (in combination) | K562 | ~75% | In combination with HDAC inhibitors (1.5 µM vorinostat or 1.3 µM SNDX-275) at 0.4 µM for 72 hours.[3] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 |
| ABL | 4 nM |
| ABL-T315I | 14 nM |
| FLT3 | 6.6 nM |
| Aurora A | 48 nM |
| FGFR1 | 36 nM |
| JAK2 | 150 nM |
| SRC | 400 nM |
| PDGFRα | 1700 nM |
Note: These IC50 values are not specific to the K562 cell line but represent the general kinase inhibitory profile of this compound.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in K562 cells treated with this compound using flow cytometry.
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed K562 cells and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Western Blotting for Phospho-STAT5
This protocol details the detection of phosphorylated STAT5 in K562 cells following treatment with this compound.
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat K562 cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound in K562 cells.
Caption: General experimental workflow for studying this compound in K562 cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC INHIBITORS POTENTIATE THE ACTIVITY OF THE BCR/ABL KINASE INHIBITOR this compound IN IMATINIB-SENSITIVE OR -RESISTANT BCR/ABL+ LEUKEMIA CELLS IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KW-2449 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of KW-2449 in a MOLM-13 xenograft mouse model, a critical tool in the preclinical evaluation of this multi-kinase inhibitor for acute myeloid leukemia (AML).
Introduction
This compound is a potent, orally bioavailable multi-kinase inhibitor targeting key drivers of oncogenesis, including FMS-like tyrosine kinase 3 (FLT3), Abelson kinase (Abl), and Aurora kinases.[1][2][3][4][5][6] Constitutive activation of FLT3, present in a significant portion of AML patients, is associated with a poor prognosis.[1] this compound effectively inhibits FLT3 and its downstream signaling, primarily through the STAT5 pathway, leading to cell cycle arrest and apoptosis in leukemia cells with FLT3 mutations.[1][2][3][6][7] This protocol details the in vivo administration of this compound in a subcutaneous xenograft model using the human AML cell line MOLM-13, which harbors an internal tandem duplication (ITD) mutation of FLT3.
Key Experimental Protocols
Cell Culture and Preparation
MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For xenograft implantation, cells are harvested during the exponential growth phase. Cell viability should be assessed using a method such as trypan blue exclusion, with a minimum of 99% viability required for injection.[1] The cells are then washed and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) and mixed with Matrigel for subcutaneous injection.[1][8]
Xenograft Model Establishment
Severe combined immunodeficient (SCID) or NOD/SCID mice are the recommended hosts for MOLM-13 xenografts due to their compromised immune systems, which allow for the engraftment of human cells.[1][8][9][10][11][12]
-
Animal Strain: Female SCID or NOD/SCID mice, 8-12 weeks old.[1][9]
-
Cell Implantation:
-
Tumor Monitoring:
-
Tumor growth is monitored by caliper measurements twice weekly.[10]
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[2][13]
-
Treatment is typically initiated when tumors reach a volume of 50-100 mm³.[8]
-
Animal body weight and general health are monitored at least three times a week.[10]
-
This compound Administration Protocol
This compound is administered orally. The following protocol is based on effective preclinical studies.[1][2][3][4]
-
Formulation Preparation:
-
This compound is formulated in a vehicle of 0.5% (w/v) methylcellulose (MC) 400 in sterile water.[14]
-
To prepare the formulation, weigh the required amount of this compound and suspend it in the 0.5% MC400 solution.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Dosing and Schedule:
-
Control Group:
-
A control group of tumor-bearing mice should receive the vehicle (0.5% MC400) on the same schedule as the treatment group.
-
Data Presentation
Table 1: this compound In Vivo Administration Parameters
| Parameter | Description |
| Drug | This compound |
| Cell Line | MOLM-13 (Human AML) |
| Mouse Strain | SCID or NOD/SCID |
| Implantation Route | Subcutaneous |
| Number of Cells | 1 x 10^6 - 5 x 10^6 |
| Vehicle | 0.5% (w/v) Methylcellulose 400 |
| Administration Route | Oral (gavage) |
| Dosage Range | 2.5 - 20 mg/kg |
| Dosing Frequency | Twice daily (BID) |
| Treatment Duration | 14 days |
Table 2: Efficacy Endpoints and Monitoring
| Endpoint | Measurement | Frequency |
| Tumor Volume | Caliper Measurement | Twice weekly |
| Body Weight | Electronic Scale | Three times weekly |
| Clinical Signs | Visual Observation | Daily |
| Survival | Time to Endpoint | Daily |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the this compound xenograft study.
Caption: Workflow for this compound administration in a xenograft model.
This compound Signaling Pathway Inhibition
This diagram depicts the mechanism of action of this compound in inhibiting the FLT3 signaling pathway.
Caption: this compound inhibits FLT3, leading to reduced STAT5 phosphorylation.
References
- 1. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.jhu.edu [animalcare.jhu.edu]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 9. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. SCID mouse xenograft studies [bio-protocol.org]
- 12. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: Dissolving and Utilizing KW-2449 for Preclinical Research
**Abstract
These application notes provide a comprehensive protocol for the dissolution of KW-2449, a potent multi-kinase inhibitor, in Dimethyl Sulfoxide (DMSO) for use in various experimental settings. This compound targets key kinases such as FLT3, ABL, and Aurora kinase, making it a significant compound in cancer research, particularly for leukemia.[1][2][3] This document outlines the chemical properties, detailed procedures for preparing stock and working solutions, storage recommendations, and the primary signaling pathways affected by the inhibitor.
Chemical and Physical Properties
This compound is a solid, white to beige powder that is insoluble in water and ethanol but soluble in DMSO and DMF.[1][4] Due to variability between suppliers, it is crucial to consult the Certificate of Analysis for the specific lot being used. The key quantitative data for this compound are summarized below.
| Property | Value | Source (Vendor) |
| Molecular Weight | 332.4 g/mol | Multiple Sources[1][2][4] |
| Formula | C₂₀H₂₀N₄O | Multiple Sources[1][4] |
| CAS Number | 1000669-72-6 | Multiple Sources[1][2][4] |
| Purity | ≥95% to ≥98% (HPLC) | Sigma-Aldrich, Cayman Chemical[4] |
| Solubility in DMSO | ≥16.6 mg/mL | APExBIO[1] |
| 2 mg/mL (clear solution) | Sigma-Aldrich | |
| 30 mg/mL | Cayman Chemical[4] | |
| 67 mg/mL (201.56 mM) | Selleck Chemicals[2] | |
| ≥ 50 mg/mL (150.42 mM) | MedChemExpress[5] | |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress, Selleck Chemicals[2][6] |
| 2-8°C | Sigma-Aldrich | |
| Storage (In Solvent) | -80°C for up to 1 year | MedChemExpress, Selleck Chemicals[2][6] |
| -20°C for 1 to 6 months | MedChemExpress, Selleck Chemicals[2][6] |
Experimental Protocols
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, recommended)
-
Water bath or incubator set to 37°C (optional, recommended)
-
Appropriate sterile cell culture medium or buffer (e.g., RPMI, PBS)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.[7]
-
Calculate Required Mass: Using the molecular weight of this compound (332.4 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: 10 mM × 1 mL × 332.4 g/mol = 3.324 mg
-
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[2][8]
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
-
Aid Solubilization (If Necessary): If the compound does not dissolve completely, several methods can be employed:
-
Storage and Aliquoting:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (1-6 months).[2][6]
-
Caption: Experimental workflow for preparing this compound solutions.
-
Thaw Stock Solution: Remove one aliquot of the frozen DMSO stock solution and thaw it at room temperature.
-
Dilution: Perform serial dilutions of the stock solution directly into the appropriate pre-warmed sterile cell culture medium or buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner rather than a single large dilution.[6]
-
For example, to prepare a 100 µM working stock from a 10 mM stock, you can dilute the stock 1:10 into media, and then dilute that intermediate solution 1:10 again.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mechanism of Action and Signaling Pathways
This compound is a multi-kinase inhibitor that potently targets FLT3 (FMS-like tyrosine kinase 3), ABL tyrosine kinase (including the T315I mutant), and Aurora kinases.[1][3][4] Its primary mechanism in leukemia cells with FLT3 mutations involves the direct inhibition of FLT3 phosphorylation. This blockage disrupts downstream signaling cascades, most notably the STAT5 pathway, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[1][2] In cells with wild-type FLT3, this compound can induce G2/M arrest and apoptosis by reducing the phosphorylation of histone H3, an indicator of Aurora kinase inhibition.[1][2]
Caption: this compound inhibits the FLT3-STAT5 signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KW-2449 solution stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available multi-kinase inhibitor with significant activity against FMS-related tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1] Its ability to target both wild-type and mutated forms of these kinases makes it a valuable tool for cancer research, particularly in the context of acute myeloid leukemia (AML) and imatinib-resistant leukemias.[1] In leukemia cells with FLT3 mutations, this compound has been shown to down-regulate the phosphorylation of FLT3 and its downstream target STAT5, leading to G1 cell cycle arrest and apoptosis.[2] In cells with wild-type FLT3, it can induce G2/M arrest and apoptosis through the inhibition of Aurora kinases, as evidenced by a reduction in phosphorylated histone H3.[2]
These application notes provide detailed information on the stability and storage of this compound solutions, as well as comprehensive protocols for its use in common cell-based assays.
Solution Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility. The following tables summarize the recommended storage conditions and solubility of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light. Shipped at room temperature. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | Use immediately | Same day | It is recommended to prepare fresh for in vivo and in vitro experiments. |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | >16.6 mg/mL | To achieve higher concentrations, warm the solution at 37°C for 10 minutes and/or sonicate. |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:5) | 0.17 mg/mL |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its cellular effects.
References
Synergistic Effects of KW-2449 with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1][2] These kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is implicated in various hematological malignancies.[3][4] this compound has demonstrated significant anti-leukemic activity as a single agent, particularly in acute myeloid leukemia (AML) cells harboring FLT3 mutations, by inducing cell cycle arrest and apoptosis.[1][5] Preclinical evidence with other FLT3 and Aurora kinase inhibitors suggests a strong potential for synergistic anti-cancer effects when combined with conventional chemotherapy agents.[6][7] While direct studies on this compound in combination with standard chemotherapy are limited, this document provides a framework for investigating and understanding its potential synergistic effects based on its known mechanisms and data from analogous inhibitor combinations.
Mechanism of Action and Rationale for Synergy
This compound exerts its anti-tumor effects through the inhibition of multiple key signaling pathways:
-
FLT3 Inhibition: In AML, activating mutations in FLT3 lead to constitutive activation of downstream pro-survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[8] this compound effectively inhibits FLT3 autophosphorylation, leading to the downregulation of these pathways, G1 cell cycle arrest, and apoptosis in FLT3-mutant leukemia cells.[1]
-
Aurora Kinase Inhibition: Aurora kinases are essential for proper mitotic progression.[4] Their inhibition by this compound can lead to defects in chromosome segregation and cell division, ultimately triggering apoptosis, often through a G2/M arrest.[1]
-
ABL Kinase Inhibition: this compound also inhibits BCR-ABL, including the T315I mutant, which is a key driver in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][9]
The combination of this compound with conventional chemotherapy, such as the DNA-damaging agent cytarabine or the topoisomerase II inhibitor doxorubicin, is predicated on the principle of attacking cancer cells through complementary mechanisms. Chemotherapy induces DNA damage and cellular stress, while this compound inhibits the signaling pathways that cancer cells rely on to survive and proliferate despite this damage. This multi-pronged attack can lower the threshold for apoptosis and overcome drug resistance.
Quantitative Data Summary
| Target Kinase | Cell Line / Assay Condition | IC50 / GI50 (nM) | Reference |
| FLT3 | Cell-free assay | 6.6 | [2] |
| ABL | Cell-free assay | 14 | [2] |
| ABL (T315I) | Cell-free assay | 4 | [2] |
| Aurora A | Cell-free assay | 48 | [2] |
| FLT3/ITD | MOLM-13 cells | 14 | [2] |
| FLT3/D835Y | 32D cells | 46 | [2] |
| wt-FLT3/FL | 32D cells | 24 | [2] |
Experimental Protocols
Cell Viability Assay to Determine Synergy (Combination Index)
This protocol outlines the use of a cell viability assay (e.g., MTT or SRB) to determine the synergistic, additive, or antagonistic effects of this compound and a chemotherapeutic agent. The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug interactions.
Materials:
-
Leukemia cell lines (e.g., MOLM-13 for FLT3-ITD, MV4-11 for FLT3-ITD, Kasumi-1 for c-Kit mutation)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cytarabine, Doxorubicin)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Drug Treatment: Treat the cells with the single agents and the combinations for 48-72 hours. Include untreated and vehicle-treated controls.
-
Cell Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value for each drug alone and in combination.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
-
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
Leukemia cells
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Western Blotting for Signaling Pathway and Apoptosis Markers
This protocol assesses the effect of the combination treatment on key proteins involved in the targeted signaling pathways and apoptosis.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Mcl-1, anti-Actin)[13][14][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the changes in protein expression and phosphorylation.
Visualizations
Signaling Pathways and Drug Targets
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating the synergistic effects of this compound with chemotherapy.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The specific experimental conditions, including cell lines, drug concentrations, and incubation times, should be optimized for each specific research question. The proposed mechanisms of synergy are based on the known targets of this compound and findings from similar compounds and require experimental validation for this specific combination.
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Role of Aurora Kinase Inhibitors in Haematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Anti-Leukemic Potential of this compound: A Multi-Target Kinase Inhibitor in AML Therapy [synapse.patsnap.com]
- 6. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 10. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calculation of the Combination Index (CI) [bio-protocol.org]
- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
KW-2449: Application Notes and Protocols for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available multi-kinase inhibitor primarily recognized for its activity against FMS-like tyrosine kinase 3 (FLT3), ABL tyrosine kinase, and Aurora kinases.[1][2] While its development has predominantly focused on hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FLT3 mutations, the molecular targets of this compound are increasingly implicated in the pathogenesis of various solid tumors.[3][4] This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a potential therapeutic agent in solid tumor research.
Rationale for Application in Solid Tumors
The primary targets of this compound, FLT3 and Aurora kinases, play crucial roles in cell cycle regulation, proliferation, and survival, processes that are fundamental to cancer biology.
FLT3 in Solid Tumors: Although FLT3 mutations are most common in leukemia, FLT3 expression has been documented in a range of solid tumors. The FLT3 signaling pathway, upon activation, can trigger downstream cascades including the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.[2][5] Therefore, inhibiting FLT3 in solid tumors expressing this receptor could be a viable therapeutic strategy.
Aurora Kinases in Solid Tumors: Aurora kinases (A and B) are key regulators of mitosis.[1][6] Their overexpression is a common feature in many solid cancers, including breast, colon, lung, and ovarian cancers, and is often associated with a poor prognosis.[4][7] Inhibition of Aurora kinases can lead to defects in chromosome segregation and, ultimately, apoptosis in cancer cells.[7] Given that this compound inhibits Aurora kinases, it holds promise for the treatment of solid tumors with elevated Aurora kinase activity.
Data Presentation
The following tables are provided as templates for researchers to organize and present their experimental data when evaluating the efficacy of this compound in solid tumor models.
Table 1: In Vitro Efficacy of this compound on Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Target Inhibition (e.g., p-FLT3, p-Aurora A/B) |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg, schedule) | Tumor Growth Inhibition (%) | Change in Biomarkers (e.g., p-FLT3, Ki-67) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Role of Aurora kinases in the cell cycle and their inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in solid tumors.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in various solid tumor models.
In Vitro Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or half-maximal growth inhibition (GI50) of this compound in solid tumor cell lines.
-
Materials:
-
Solid tumor cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate as required.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50/GI50 values using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis for Target Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation status of its targets (e.g., FLT3, Aurora Kinase A/B) and downstream signaling proteins.
-
Materials:
-
Solid tumor cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-Aurora A/B, anti-Aurora A/B, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the band intensities to determine the extent of target inhibition.
-
In Vivo Protocol
1. Solid Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Solid tumor cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of solid tumor cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic studies, such as Western blotting or immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), as well as target inhibition.
-
Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
-
Conclusion
This compound presents a compelling candidate for investigation in solid tumor research due to its inhibition of key oncogenic drivers, FLT3 and Aurora kinases. The provided rationale, data presentation templates, and detailed experimental protocols offer a framework for researchers to systematically evaluate the potential of this compound as a novel therapeutic agent for various solid malignancies. Rigorous preclinical evaluation using these methodologies will be crucial in determining the future clinical development of this compound in this context.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The implication of FLT3 amplification for FLT targeted therapeutics in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Solid Cancer Treatment With Aurora Kinase Inhibitors: Towards a Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating KW-2449 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-2449 is a potent, orally available, multi-targeted kinase inhibitor with demonstrated activity against FMS-related tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2] While its effects have been extensively studied in the context of leukemia, its potential as a therapeutic agent for neuroblastoma is an emerging area of interest.[2] This is primarily due to the critical role of Aurora kinases, particularly Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB), in neuroblastoma pathogenesis.
AURKA is known to stabilize the MYCN oncoprotein, a key driver of aggressive, high-risk neuroblastoma.[3][4] High expression of both AURKA and AURKB is correlated with poor prognosis in neuroblastoma patients.[1][3] Inhibition of Aurora kinases in neuroblastoma cell lines has been shown to induce cell cycle arrest at the G2/M phase, decrease cell viability, and promote apoptosis, making this compound a compelling candidate for investigation in this malignancy.[5][6]
These application notes provide a comprehensive guide for researchers to explore the efficacy and mechanism of action of this compound in neuroblastoma cell lines. Detailed protocols for key in vitro assays are provided to ensure robust and reproducible results.
Data Presentation: Efficacy of this compound
While specific data for this compound in neuroblastoma cell lines is not yet widely published, the following table summarizes its inhibitory activity in various leukemia cell lines, providing a reference for expected potency. Researchers can use the subsequent template to record their own findings in neuroblastoma cell lines.
Table 1: Inhibitory Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | Target | Assay Type | IC50 / GI50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | FLT3 | Cell Viability (GI50) | 24 | [7] |
| MV4;11 | Acute Myeloid Leukemia (FLT3-ITD) | FLT3 | Cell Viability (GI50) | 11 | [7] |
| K562 | Chronic Myeloid Leukemia | ABL | Cell Viability (GI50) | 270 | [7] |
| MOLM-14 | Acute Myeloid Leukemia (FLT3-ITD) | Phospho-FLT3 | Immunoblot | 13.1 | [8] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Aurora A | Kinase Assay | 48 | [7] |
| - | - | FLT3 | Kinase Assay | 6.6 | [7] |
| - | - | ABL | Kinase Assay | 14 | [7] |
| - | - | ABL-T315I | Kinase Assay | 4 | [7] |
Table 2: Template for Recording this compound Activity in Neuroblastoma Cell Lines
| Neuroblastoma Cell Line | MYCN Status | Target Protein | Assay Type | IC50 / GI50 (µM) | Observations |
| e.g., SK-N-BE(2) | Amplified | Cell Viability | MTT Assay | ||
| e.g., SH-SY5Y | Non-amplified | Cell Viability | MTT Assay | ||
| e.g., IMR-32 | Amplified | Apoptosis | Annexin V/PI | ||
| e.g., SK-N-AS | Non-amplified | Apoptosis | Annexin V/PI | ||
| e.g., SK-N-BE(2) | Amplified | p-Aurora A/B/C | Western Blot | ||
| e.g., SK-N-BE(2) | Amplified | p-Histone H3 | Western Blot |
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for investigating this compound.
Experimental Protocols
Cell Culture
1.1. Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y, IMR-32)
-
Appropriate complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
1.2. Protocol:
-
Culture neuroblastoma cells in the recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Ensure cell viability is >95% using Trypan Blue exclusion before seeding for experiments.
Cell Viability Assay (MTT Assay)
2.1. Materials:
-
Neuroblastoma cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
2.2. Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time points (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
3.1. Materials:
-
Neuroblastoma cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
3.2. Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis for Phosphorylated Proteins
4.1. Materials:
-
Neuroblastoma cells
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Aurora A/B/C, anti-Aurora A/B/C, anti-p-Histone H3, anti-Histone H3, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
4.2. Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as desired.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aurora Kinase a Downregulates Cell Proliferation and Angiogenesis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacr.org [aacr.org]
- 5. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells | PLOS One [journals.plos.org]
- 6. Aurora B kinase is a potent and selective target in MYCN-driven neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Aurora Kinase A Inhibits Hypoxia-Mediated Neuroblastoma Cell Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora B kinase is a potent and selective target in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KW-2449 in Glioblastoma Models
A comprehensive review of available scientific literature reveals a significant gap in research regarding the specific application of the multi-kinase inhibitor KW-2449 in glioblastoma (GBM) models. At present, there are no publicly available preclinical studies detailing the efficacy, mechanism of action, or experimental protocols of this compound specifically within the context of glioblastoma.
This compound is a potent inhibitor of several tyrosine kinases, including FLT3, ABL, and Aurora kinases.[1][2][3][4] Its primary development and investigation have been focused on hematological malignancies, particularly acute myeloid leukemia (AML) with FLT3 mutations.[4][5] While some multi-kinase inhibitors are being explored for glioblastoma due to the complex signaling pathways involved in its pathogenesis, specific research on this compound for this indication is not yet available in published literature.
Although direct data for this compound in glioblastoma is absent, this document provides a foundational understanding of the compound based on its known mechanisms and outlines generalizable protocols and theoretical signaling pathways that would be relevant for future investigations of this compound or similar multi-kinase inhibitors in glioblastoma models.
I. Overview of this compound
This compound is an orally available small molecule inhibitor that targets multiple kinases involved in cell proliferation and survival. Its primary targets include:
-
FMS-like tyrosine kinase 3 (FLT3): Often mutated in AML, leading to constitutive activation and uncontrolled cell growth.
-
Abelson murine leukemia viral oncogene homolog 1 (ABL): A key driver in chronic myeloid leukemia (CML).
-
Aurora Kinases: A family of serine/threonine kinases that play a crucial role in cell division.
The rationale for investigating a multi-kinase inhibitor like this compound in glioblastoma stems from the fact that GBM is characterized by the dysregulation of multiple signaling pathways, including those involving receptor tyrosine kinases.
II. Theoretical Signaling Pathway in Glioblastoma
Based on the known targets of this compound and the common signaling aberrations in glioblastoma, a hypothetical signaling pathway of this compound's action in GBM can be proposed. This diagram illustrates the potential points of intervention for a multi-kinase inhibitor.
Caption: Hypothetical signaling pathway of this compound in glioblastoma.
III. General Experimental Protocols for Evaluating Multi-Kinase Inhibitors in Glioblastoma
The following are standardized protocols that would be essential for the preclinical evaluation of this compound or similar novel inhibitors in glioblastoma cell lines and in vivo models.
A. In Vitro Studies
1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effects of the inhibitor on glioblastoma cell lines.
-
Protocol:
-
Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To assess the effect of the inhibitor on the phosphorylation status of its target kinases and downstream signaling proteins.
-
Protocol:
-
Treat glioblastoma cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, p-STAT5, p-AKT, p-ERK, p-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
B. In Vivo Studies
1. Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of the inhibitor in a clinically relevant brain tumor model.
-
Protocol:
-
Intracranially implant human glioblastoma cells (e.g., U87MG-luciferase) into the striatum of immunocompromised mice (e.g., athymic nude mice).
-
Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the inhibitor orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Monitor tumor growth, animal body weight, and overall health.
-
At the end of the study, harvest the brains for histological and immunohistochemical analysis.
-
Evaluate endpoints such as tumor growth inhibition and overall survival.
-
Caption: Workflow for in vivo evaluation of a novel inhibitor.
IV. Conclusion
While this compound has shown promise in the context of leukemia, its potential as a therapeutic agent for glioblastoma remains unexplored. The provided theoretical frameworks and generalized protocols offer a starting point for researchers interested in investigating the efficacy of this compound or other multi-kinase inhibitors in glioblastoma models. Future studies are warranted to determine if the multi-targeted nature of this compound could offer a therapeutic advantage in this challenging disease. Researchers are encouraged to perform initial in vitro screening to assess the sensitivity of various glioblastoma cell lines to this compound before proceeding to more complex in vivo models.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dealing with KW-2449 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of KW-2449 precipitation in cell culture media. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, orally available multi-kinase inhibitor. It primarily targets FMS-related tyrosine kinase 3 (FLT3), ABL tyrosine kinase, and Aurora kinases, making it a subject of investigation for treating various leukemias.[1][2][3] Its chemical and physical properties are summarized in the table below.
Q2: Why does this compound precipitate when added to my cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its low aqueous solubility.[2][4] While this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), the drastic change in solvent polarity when the DMSO stock is diluted into the culture medium can cause the compound to "crash out" of solution.[5][6]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO.[7][8][9] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[7] Stock solutions, typically at a concentration of 10 mM, should be stored at -80°C.[8] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[7][10]
Q4: How does the final concentration of DMSO in the culture medium affect my experiment?
While a small amount of DMSO is necessary to solubilize this compound, high concentrations can be toxic to cells. It is a common practice to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 1%, and ideally below 0.1%, to minimize any off-target effects on cellular function.[6][8]
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation during your cell culture experiments.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible particles immediately after adding this compound | Poor Solubility in Aqueous Media: The shift from DMSO to the aqueous culture medium causes the compound to precipitate.[5][6] | 1. Optimize Stock Concentration: Prepare a more concentrated stock solution (e.g., 20 mM or higher) in DMSO. This allows for the addition of a smaller volume to the culture medium, reducing the localized concentration shock. 2. Modify Addition Technique: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise to the medium while gently swirling the flask or plate. Avoid adding the stock directly to the cells.[10] 3. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed media. |
| Precipitation occurs over time during incubation | Compound Instability or Interaction with Media Components: The compound may be unstable at 37°C over long periods or may interact with components in the serum, such as proteins or divalent cations.[10] | 1. Reduce Serum Concentration: If your cell line permits, try reducing the percentage of fetal bovine serum (FBS) in your culture medium. 2. Use Serum-Free Media: For short-term experiments, consider using a serum-free medium. 3. BSA Addition: One study suggests preparing working stocks of this compound by diluting the DMSO stock in RPMI containing 0.05% bovine serum albumin (BSA), which may help to maintain solubility.[8] |
| Inconsistent results or lower than expected drug activity | Undissolved Compound: The actual concentration of soluble this compound is lower than the calculated concentration due to precipitation. | 1. Visually Inspect: Before treating cells, always visually inspect the medium for any signs of precipitation. 2. Filter Sterilization: After diluting the this compound to its final concentration in the medium, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. However, be aware that this will reduce the effective concentration of the drug. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution (Molecular Weight of this compound is 332.4 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI + 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.1%.
-
In a sterile conical tube, add the required volume of pre-warmed complete culture medium.
-
While gently swirling the tube, add the calculated volume of the this compound stock solution drop by drop.
-
Cap the tube and mix gently by inverting. Do not vortex, as this can cause foaming and protein denaturation.
-
Visually inspect the medium for any signs of precipitation.
-
Use this freshly prepared this compound-containing medium to treat your cells.
-
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥16.6 mg/mL | [2] |
| DMSO | 30 mg/mL | [4] |
| DMSO | ≥ 50 mg/mL | [9] |
| DMSO | 67 mg/mL (201.56 mM) | [7] |
| DMF | 30 mg/mL | [4] |
| Water | Insoluble | [2][7] |
| Ethanol | Insoluble | [2][7] |
| DMSO:PBS (pH 7.2) (1:5) | 0.17 mg/mL | [4] |
Inhibitory Concentrations of this compound
| Target | IC₅₀ / GI₅₀ | Reference |
| FLT3 | 6.6 nM (IC₅₀) | [7][9] |
| FLT3 (D835Y) | 1 nM (IC₅₀) | [9] |
| Abl | 14 nM (IC₅₀) | [2][9] |
| Abl (T315I) | 4 nM (IC₅₀) | [2][7][9] |
| Aurora A | 48 nM (IC₅₀) | [2][9] |
| FGFR1 | 36 nM (IC₅₀) | [7][9] |
| MOLM-13 cells | 0.024 µM (GI₅₀) | [9] |
| MV4;11 cells | 0.011 µM (GI₅₀) | [9] |
Signaling Pathway Visualization
This compound exerts its anti-leukemic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The primary mechanism involves the inhibition of FLT3 and its downstream signaling cascade.
Caption: Simplified signaling pathway of FLT3 and its inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: KW-2449 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak signals in Western blot experiments involving the multi-kinase inhibitor, KW-2449.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a weak or absent signal when performing a Western blot to assess the effect of this compound on its target proteins.
Q1: I am not seeing a decrease in my target protein's phosphorylation after this compound treatment. What are the primary targets I should be investigating?
This compound is a multi-kinase inhibitor known to target several key proteins involved in cancer cell signaling. For a robust assessment of its activity, you should primarily focus on the phosphorylated forms of its direct targets and downstream effectors. A weak or absent signal for these phosphorylated proteins in your untreated or control samples could be the root cause of seeing no change with treatment.
Key Targets of this compound:
-
p-FLT3: this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] You should probe for the phosphorylated form of FLT3 (p-FLT3).
-
p-STAT5: A key downstream molecule of FLT3 signaling is STAT5.[1][2][3] Inhibition of FLT3 by this compound leads to a decrease in phosphorylated STAT5 (p-STAT5).
-
p-Histone H3: this compound also inhibits Aurora kinases, and a downstream marker of this inhibition is a reduction in phosphorylated Histone H3.[2][5]
If you are not detecting a signal for these phosphorylated proteins even in your control samples, please proceed with the following troubleshooting steps.
Q2: My signal for p-FLT3, p-STAT5, or p-Histone H3 is very weak or absent in all my Western blot lanes. What could be the problem?
A weak or nonexistent signal across all lanes, including controls, points to a more fundamental issue with your Western blot protocol rather than the specific effect of this compound. Here are the most common causes and their solutions:
-
Inefficient Protein Transfer: The proteins may not be transferring effectively from the gel to the membrane.
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
-
Inactive Antibodies: Antibodies can lose activity if not stored or handled correctly.
-
Solution: Use a fresh aliquot of your antibody and ensure it has been stored at the recommended temperature.
-
-
Insufficient Protein Loading: The total amount of protein loaded onto the gel might be too low.
-
Solution: It is recommended to load a minimum of 15 µg of protein from cell lysates per lane.[2]
-
-
Low Target Protein Expression: The cell line you are using may not express detectable levels of the target protein.
Q3: I have a faint signal, but the background on my blot is very high. How can I improve my signal-to-noise ratio?
High background can obscure a weak signal. Here are some steps to reduce background noise:
-
Optimize Blocking: Insufficient blocking can lead to non-specific antibody binding.[1]
-
Solution: Increase the blocking time and ensure you are using a fresh blocking solution like non-fat dry milk or BSA.[1]
-
-
Adjust Antibody Dilutions: Excessively high antibody concentrations can contribute to high background.
-
Solution: Optimize the dilutions of both your primary and secondary antibodies.
-
-
Thorough Washing: Inadequate washing will result in unbound antibodies remaining on the membrane.
-
Solution: Perform thorough washes with an appropriate buffer, such as TBS-T or PBS-T.[1]
-
Data Presentation: Recommended Western Blot Parameters
For easy comparison and optimization, the following table summarizes key quantitative parameters for your Western blot experiment.
| Parameter | Recommendation | Troubleshooting Tips |
| Protein Loading | 15-30 µg of total cell lysate | If signal is weak, increase the amount of protein loaded.[2] |
| Primary Antibody Dilution | Follow manufacturer's datasheet | If signal is weak, decrease the dilution (increase concentration). If background is high, increase the dilution. |
| Secondary Antibody Dilution | Follow manufacturer's datasheet | Adjust in conjunction with the primary antibody dilution to optimize signal-to-noise. |
| Incubation Time (Primary Ab) | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C can increase signal intensity. |
| Incubation Time (Secondary Ab) | 1 hour at room temperature | Extending this time is generally not recommended as it can increase background. |
| Washing Steps | 3 x 5-10 minutes with TBS-T or PBS-T | Increase the number or duration of washes if background is high.[1] |
Experimental Protocols: Western Blot for this compound Treated Cells
This protocol provides a general workflow for performing a Western blot to analyze the effects of this compound.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (15-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3, anti-p-STAT5, or anti-p-Histone H3) at the optimized dilution, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system. If the signal is weak, you can try longer exposure times.[6]
-
Mandatory Visualization
Below are diagrams to visualize the experimental workflow and the signaling pathway affected by this compound.
Caption: Western Blot Workflow for this compound Analysis.
Caption: this compound Mechanism of Action.
References
- 1. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Navigating Unexpected Outcomes in KW-2449 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor, KW-2449. Here, you will find structured information to help interpret unexpected experimental results, detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing reduced this compound efficacy in my in vivo model compared to in vitro assays?
Several factors can contribute to a discrepancy between in vitro and in vivo results with this compound. One key reason is the metabolic conversion of this compound to its major metabolite, M1.[1][2] Preclinical studies have shown that this compound is metabolized by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[1][3] This metabolite, M1, is 3.6-fold less potent than the parent compound in inhibiting FMS-like tyrosine kinase 3 (FLT3).[1]
Additionally, high protein binding in plasma can significantly increase the concentration of this compound required for efficacy.[1] The IC50 for FLT3 inhibition by this compound can be approximately 10-fold higher in plasma compared to standard cell culture medium.[1] It is also worth noting that in some clinical trials, only partial FLT3 inhibition was achieved in patients.[4]
Troubleshooting Steps:
-
Measure Plasma Concentrations: If feasible, measure the plasma concentrations of both this compound and its metabolite M1 in your animal model.
-
Adjust Dosing Regimen: Based on pharmacokinetic data, consider adjustments to the dosing schedule to maintain a therapeutic concentration of the active compound.[1]
-
Correlate with Target Inhibition: Assess the level of FLT3 phosphorylation in your in vivo samples to correlate drug concentration with target engagement.
FAQ 2: My results show a transient inhibition of FLT3 phosphorylation, followed by a rebound. Is this expected?
Yes, a transient inhibition of FLT3 phosphorylation can occur. In some studies, a "flare" or rebound of FLT3 activity has been observed as the concentration of this compound decreases following administration.[1] This suggests a potential compensatory upregulation of FLT3 signaling by leukemia cells after the inhibitor is cleared.[1]
Experimental Considerations:
-
Time-Course Analysis: Conduct a detailed time-course experiment to map the kinetics of FLT3 inhibition and reactivation post-treatment.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetics of this compound and M1 with the pharmacodynamic effect on FLT3 phosphorylation to understand the duration of effective target inhibition.[1]
FAQ 3: I'm seeing cytotoxicity in cell lines that do not have FLT3 mutations. What is the mechanism?
While this compound is a potent FLT3 inhibitor, it is a multi-kinase inhibitor that also targets ABL, ABL-T315I, and Aurora kinases.[3][4][5][6][7] In leukemia cells with wild-type FLT3, this compound can induce G2/M arrest and apoptosis, which is associated with a reduction in phosphorylated histone H3, an indicator of Aurora B activity.[3][4][7] Therefore, the observed cytotoxicity in FLT3 wild-type cells is likely due to the inhibition of other targets like Aurora kinases.[1]
Investigative Steps:
-
Aurora Kinase Activity Assay: Measure the activity of Aurora kinases in your treated cells to confirm off-target engagement.
-
Cell Cycle Analysis: Perform cell cycle analysis to determine if the cells are undergoing G2/M arrest, which is a hallmark of Aurora kinase inhibition.[3][7]
-
Western Blot for p-Histone H3: Analyze the phosphorylation status of histone H3 as a downstream marker of Aurora B activity.[3][4][7]
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition |
| FLT3 | 6.6 | Cell-free assay |
| FLT3 (D835Y) | 1 | Cell-free assay |
| Abl | 14 | Cell-free assay |
| Abl (T315I) | 4 | Cell-free assay |
| Aurora A | 48 | Cell-free assay |
| FGFR1 | 36 | Cell-free assay |
| JAK2 | 150 | Cell-free assay |
| SRC | 400 | Cell-free assay |
| PDGFRα | 1700 | Cell-free assay |
| p-FLT3 | 13.1 | Molm-14 cells in culture medium |
| p-FLT3 | 144 | Molm-14 cells in human plasma |
Data compiled from multiple sources.[1][3][5]
Table 2: Cellular Effects of this compound
| Cell Type | Key Effects | Downstream Signaling |
| FLT3-mutated leukemia cells | G1 arrest, apoptosis | Inhibition of p-FLT3 and p-STAT5 |
| FLT3 wild-type leukemia cells | G2/M arrest, apoptosis | Reduction of p-Histone H3 |
| Imatinib-resistant leukemia cells | Overcomes resistance | Down-regulation of BCR/ABL and Aurora kinases |
Information gathered from various studies.[3][4][7]
Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This protocol is adapted from methodologies used in preclinical studies of this compound.[1][3]
-
Cell Lysis:
-
Wash leukemia cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in lysis buffer (20 mM Tris pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO4, and a complete protease inhibitor cocktail) for 30 minutes with gentle rocking at 4°C.
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Immunoprecipitation (for p-FLT3):
-
Incubate 500 µg to 1 mg of protein lysate with an anti-FLT3 antibody overnight at 4°C.
-
Add Protein A/G Sepharose beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Resolve the immunoprecipitated samples (for p-FLT3) or 50 µg of whole-cell lysate (for p-STAT5 and total proteins) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, or total STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathways and Experimental Logic
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of KW-2449 Metabolite M1 on Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor, KW-2449. A key consideration in experimental design and data interpretation is the presence of its major metabolite, M1, which can influence outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its metabolite M1?
This compound is an orally available, multi-targeted kinase inhibitor with potent activity against FMS-related tyrosine kinase 3 (FLT3), ABL kinase, and Aurora kinases.[1][2][3][4][5] It is investigated for the treatment of various leukemias, particularly those with FLT3 mutations.[1][2][5][6][7] In preclinical and clinical studies, this compound is rapidly metabolized in vivo to its major metabolite, M1.[1][8] This conversion is mediated by monoamine oxidase-B (MAO-B) and aldehyde oxidase.[1][8][9]
Q2: How does the activity of M1 compare to this compound?
The M1 metabolite is also an active kinase inhibitor, but it is less potent than the parent compound, this compound.[8] Specifically, M1 is approximately 3.6-fold less potent than this compound at inhibiting FLT3 in plasma.[8] When conducting in vivo studies or experiments using plasma from subjects treated with this compound, it is crucial to account for the presence and activity of M1.[8][10]
Q3: Why am I seeing a discrepancy between my in vitro and in vivo results with this compound?
Discrepancies between in vitro and in vivo experiments with this compound can arise due to its metabolism into the less potent M1 metabolite. In in vitro settings using pure this compound, you are observing the effect of the parent drug alone. However, in an in vivo setting, the biological effect is a combination of this compound and M1.[8] Pharmacokinetic analyses have shown that the metabolism of this compound can lead to higher overall plasma levels of M1 compared to the parent compound.[8] The half-life of both this compound and M1 is approximately 2.5 to 3.5 hours.[8][9]
Q4: How can I account for the combined effect of this compound and M1 in my analysis of in vivo data?
To estimate the total FLT3 inhibitory activity in plasma, a formula has been developed that considers the concentrations of both this compound and M1 and the lower potency of M1:[8][10]
Total FLT3 Inhibitory Activity = [this compound] + ([M1] / 3.6)
Where [this compound] and [M1] are the plasma concentrations of the respective compounds.
Q5: What are the main signaling pathways affected by this compound?
This compound primarily inhibits the FLT3 signaling pathway.[1][8] In cells with activating FLT3 mutations, such as the internal tandem duplication (FLT3/ITD), this compound inhibits FLT3 autophosphorylation.[8][10] This leads to the downstream inhibition of signal transducer and activator of transcription 5 (STAT5) phosphorylation.[1][5][8] Inhibition of this pathway can induce G1 cell cycle arrest and apoptosis.[1][2][4][5][7] this compound also inhibits other kinases like Aurora kinases, which can lead to G2/M arrest and apoptosis in cells with wild-type FLT3.[2][11]
Troubleshooting Guides
Issue 1: Higher than expected cell viability in in vivo models compared to in vitro IC50 data.
-
Possible Cause: The in vivo efficacy is influenced by the presence of the less potent M1 metabolite, leading to a lower overall inhibitory effect than predicted from in vitro studies with this compound alone.
-
Troubleshooting Steps:
-
Measure the plasma concentrations of both this compound and M1 in your animal model.
-
Use the formula for total FLT3 inhibitory activity to calculate the effective concentration.
-
Correlate the calculated effective concentration with the observed in vivo cell viability.
-
Consider that high protein binding of this compound in plasma can also increase the IC50 value compared to standard cell culture medium.[8]
-
Issue 2: Inconsistent phosphorylation status of downstream targets (e.g., p-STAT5) in ex vivo samples.
-
Possible Cause: The timing of sample collection relative to this compound administration is critical due to the short half-life of both this compound and M1 (2.5-3.5 hours).[8][9] Inhibition of FLT3 and STAT5 phosphorylation is transient.[8][12]
-
Troubleshooting Steps:
-
Establish a time-course experiment to collect samples at various time points post-administration (e.g., 2, 8, and 12 hours).[8][10]
-
Analyze the phosphorylation status of your target at each time point to capture the peak and duration of inhibition.
-
Correlate the pharmacodynamic (target inhibition) data with the pharmacokinetic (drug and metabolite concentration) data at each time point.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and M1
| Compound | Target | Assay Condition | IC50 (nM) |
| This compound | Phospho-FLT3 | Culture Medium | 13.1[8] |
| M1 | Phospho-FLT3 | Culture Medium | 40.9[8] |
| This compound | Phospho-FLT3 | Human Plasma | 144[8] |
| M1 | Phospho-FLT3 | Human Plasma | 522[8] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| FLT3 | 6.6[1][2][4][5] |
| ABL (T315I) | 4[1][2][4][5] |
| ABL | 14[1][2][4][5] |
| FGFR1 | 36[1] |
| Aurora A | 48[2][4][5] |
Experimental Protocols
1. Immunoblot Analysis of Phosphorylated FLT3 and STAT5
This protocol is for determining the IC50 of this compound and M1 on the phosphorylation of FLT3 and STAT5 in a cell line such as Molm-14 (which harbors an FLT3/ITD mutation).
-
Cell Culture: Culture Molm-14 cells in RPMI medium supplemented with 10% fetal bovine serum (FBS).
-
Treatment: Seed cells and treat with increasing concentrations of this compound or M1 (dissolved in DMSO) for a specified time (e.g., 2 hours). Ensure all conditions have the same final concentration of DMSO.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition versus drug concentration and determine the IC50 value.
2. MTT Cytotoxicity Assay
This assay measures the effect of this compound and M1 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, M1, or a combination of both for a specified duration (e.g., 48 hours).[8] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus drug concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow considering this compound metabolism.
Caption: Inhibition of the FLT3 signaling pathway by this compound and its metabolite M1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validate User [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KW-2449 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of KW-2449 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-targeted kinase inhibitor. It primarily targets FMS-like tyrosine kinase 3 (Flt3), ABL, ABL-T315I, and Aurora kinases.[1][2][3][4] In leukemia cells with Flt3 mutations, this compound inhibits the Flt3 kinase, leading to the downregulation of phosphorylated-Flt3 and its downstream target STAT5. This results in G1 cell cycle arrest and apoptosis.[1][5] In leukemia cells with wild-type Flt3, this compound's inhibitory effect on Aurora kinases leads to a reduction in phosphorylated histone H3, causing G2/M arrest and apoptosis.[2][5]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on preclinical xenograft studies using MOLM-13 human leukemia cells in SCID mice, oral administration of this compound has shown dose-dependent tumor growth inhibition at doses ranging from 2.5 mg/kg to 20 mg/kg, administered twice daily.[6] A dose of 20 mg/kg administered twice daily for 14 days has been reported to induce complete remission in this model.[6] Therefore, a starting dose within the 2.5 to 10 mg/kg range, administered orally twice a day, is a reasonable starting point for efficacy studies.
Q3: How should this compound be formulated for oral administration in mice?
A3: A common vehicle for the oral administration of this compound in preclinical studies is a 0.5% (wt/vol) methylcellulose (MC) solution.[3] To prepare, the required amount of this compound can be suspended in the 0.5% methylcellulose solution to achieve the desired concentration for oral gavage. It is recommended to prepare the formulation fresh for each day of dosing.
Q4: What is the major metabolite of this compound and is it active?
A4: this compound is rapidly absorbed and converted to a major metabolite, M1.[7] Preclinical studies have shown that M1 is also an active inhibitor of Flt3.[7] When assessing the pharmacodynamic effect of this compound, it is important to consider the combined activity of both the parent compound and its active metabolite.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced or no tumor growth inhibition | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the tumor site. | 1. Dose Escalation: If no toxicity is observed, consider a dose-escalation study to determine if a higher dose improves efficacy. 2. Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound and its active metabolite M1 to ensure adequate drug exposure. 3. Pharmacodynamic (PD) Analysis: Perform a plasma inhibitory activity (PIA) assay or analyze tumor biopsies for inhibition of p-Flt3 and p-STAT5 to confirm target engagement.[2] |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | 1. Formulation Optimization: While 0.5% methylcellulose is standard, other vehicles like PEG400, Tween 80, or corn oil can be explored, especially if solubility is an issue.[8] 2. Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) injection for initial efficacy studies. | |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to Flt3 or Aurora kinase inhibition. | 1. Target Verification: Confirm the expression and activation of Flt3 and Aurora kinases in your specific tumor model. 2. Combination Therapy: Explore combining this compound with other agents that have a different mechanism of action. | |
| Observed Toxicity (e.g., significant weight loss, lethargy) | Dosage is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). | 1. Dose Reduction: Reduce the dose to a lower, better-tolerated level. 2. MTD Study: Conduct a formal MTD study to identify the highest dose that can be administered without unacceptable side effects.[9] 3. Dosing Schedule Modification: Consider reducing the frequency of administration (e.g., once daily instead of twice daily) or introducing drug holidays. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself. 2. Alternative Vehicles: Test different, well-tolerated vehicles. | |
| Inconsistent results between animals | Inaccurate Dosing: Variability in the preparation or administration of the drug. | 1. Precise Formulation: Ensure the drug is homogeneously suspended in the vehicle before each administration. Vortexing the suspension immediately before dosing each animal is recommended. 2. Accurate Gavage Technique: Ensure proper oral gavage technique to deliver the full intended dose to the stomach. |
| Biological Variability: Inherent differences in metabolism or tumor growth rates between individual animals. | 1. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results. 2. Randomization: Properly randomize animals into treatment groups based on tumor size and body weight before starting treatment. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Animal Model | Reference |
| In Vitro IC50 (Flt3) | 6.6 nM | - | - | [3] |
| In Vitro IC50 (Aurora A) | 48 nM | - | - | [3] |
| Effective In Vivo Dose Range | 2.5 - 20 mg/kg (oral, b.i.d.) | MOLM-13 | SCID Mice | |
| Dose for Complete Remission | 20 mg/kg (oral, b.i.d. for 14 days) | MOLM-13 | SCID Mice | [6] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Use the same strain of mice that will be used for the efficacy studies (e.g., SCID or nude mice).
-
Group Size: A minimum of 3-5 mice per group is recommended.
-
Dose Selection: Start with a dose range that brackets the anticipated therapeutic dose. For this compound, a suggested starting range could be 10, 20, 40, and 80 mg/kg.
-
Formulation: Prepare this compound in 0.5% methylcellulose.
-
Administration: Administer the drug orally, twice daily, for a period of 5-7 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for organ toxicity.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or other signs of severe toxicity.[9]
Protocol 2: In Vivo Efficacy Study
-
Tumor Cell Implantation: Implant tumor cells (e.g., MOLM-13) subcutaneously or intravenously into the appropriate mouse strain.
-
Tumor Growth Monitoring: For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle control (0.5% methylcellulose)
-
This compound at various doses (e.g., 5, 10, and 20 mg/kg), administered orally twice daily.
-
-
Treatment Duration: Treat for a specified period, typically 14-21 days.
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Overall survival.
-
Body weight changes.
-
-
Pharmacodynamic Analysis (Optional but Recommended): At the end of the study, or at specified time points, collect tumor and/or plasma samples to assess target inhibition (e.g., by Western blot for p-Flt3/p-STAT5 or by a plasma inhibitory activity assay).
Visualizations
Caption: this compound inhibits Flt3 signaling pathway.
Caption: this compound inhibits Aurora A kinase pathway.
Caption: Workflow for in vivo dosage optimization.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Overcoming KW-2449 Resistance in Leukemia Research
Welcome to the technical support center for researchers investigating KW-2449 in leukemia models. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to overcoming resistance to this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, multi-targeted kinase inhibitor. Its primary mechanism of action in leukemia, particularly in Acute Myeloid Leukemia (AML), is the potent inhibition of FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It targets both wild-type FLT3 and, crucially, the mutated forms (Internal Tandem Duplication, ITD, and Tyrosine Kinase Domain, TKD) that drive leukemogenesis.[2][4] By inhibiting FLT3, this compound blocks downstream signaling pathways, primarily the STAT5 pathway, leading to G1 cell cycle arrest and apoptosis in FLT3-dependent leukemia cells.[2][3][4] Additionally, this compound inhibits other kinases, including ABL, ABL-T315I, and Aurora kinases, which can contribute to its anti-leukemic effects in different contexts, such as in imatinib-resistant Chronic Myeloid Leukemia (CML).[2][4]
Q2: My FLT3-mutated leukemia cells are showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A2: Resistance to FLT3 inhibitors like this compound is a significant challenge and can be broadly categorized into two types:
-
On-Target Resistance: This typically involves the acquisition of secondary point mutations within the FLT3 kinase domain. These mutations can interfere with the binding of this compound to its target, thereby restoring kinase activity.
-
Off-Target or Pathway-Based Resistance: This is more common and occurs when leukemia cells activate alternative survival signals to bypass their dependency on FLT3 signaling. Key bypass pathways include:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of BCL-2 family proteins, especially Mcl-1, is a critical mechanism of resistance.[5][6] Mcl-1 can sequester pro-apoptotic proteins, preventing cell death even when FLT3 is inhibited.
-
Activation of Parallel Signaling Pathways: Leukemia cells can activate other signaling cascades that promote survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways. Activation of receptor tyrosine kinases like AXL can also reactivate STAT5 signaling independently of FLT3.[7]
-
Microenvironment-Mediated Resistance: Factors secreted by bone marrow stromal cells can protect leukemia cells from the effects of FLT3 inhibitors.
-
Q3: I suspect upregulation of anti-apoptotic proteins is causing resistance. How can I overcome this?
A3: This is a common mechanism of resistance to FLT3 inhibitors. The recommended strategy is to use combination therapy. Co-treatment with a BCL-2 family inhibitor can restore sensitivity to FLT3 inhibition.
-
Targeting Mcl-1: Since FLT3-ITD signaling promotes Mcl-1 expression, its upregulation is a frequent escape mechanism.[5] Combining this compound with a specific Mcl-1 inhibitor (e.g., AZD5991, S63845) has been shown to be highly synergistic.[6][8] FLT3 inhibitors can reduce Mcl-1 levels, priming the cells for apoptosis induced by the Mcl-1 inhibitor.[6]
-
Targeting BCL-2: For a broader approach, combining this compound with a BCL-2 inhibitor like venetoclax can also be effective.[9][10][11][12] This dual inhibition of pro-survival pathways has demonstrated strong synergistic anti-leukemic activity in preclinical models.[12]
Q4: My cells seem to have activated bypass signaling pathways. What is the best experimental approach to confirm and address this?
A4: First, you need to confirm the activation of specific bypass pathways. A Western blot analysis is the standard method to check for increased phosphorylation of key signaling nodes like ERK (for the MAPK pathway), AKT (for the PI3K pathway), and STAT5 (if you suspect FLT3-independent reactivation).
Once a pathway is confirmed, a combination therapy approach is advised:
-
MAPK Pathway Activation: Combine this compound with a MEK inhibitor.
-
PI3K/AKT Pathway Activation: Combine this compound with a PI3K or AKT inhibitor.[9]
-
STAT5 Reactivation: Investigate upstream kinases like AXL or JAK that might be responsible and consider inhibitors for those targets. The dual JAK2/FLT3 inhibitor pacritinib has been shown to overcome this type of resistance.[7]
Below is a troubleshooting workflow for this issue:
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against various leukemia cell lines. These values are critical for designing experiments and understanding the potency of the compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| FLT3 (D835Y) | 1 |
| ABL (T315I) | 4 |
| FLT3 (Wild-Type) | 6.6 |
| ABL (Wild-Type) | 14 |
| FGFR1 | 36 |
| Aurora A | 48 |
Data sourced from MedChemExpress and Selleck Chemicals.[3][4]
Table 2: Growth Inhibitory (GI50) Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | GI50 (µM) |
|---|---|---|
| MV4;11 | FLT3-ITD | 0.011 |
| MOLM-13 | FLT3-ITD | 0.014 |
| 32D/FLT3-ITD | FLT3-ITD | 0.024 |
| 32D/FLT3-D835Y | FLT3-TKD | 0.046 |
Data sourced from MedChemExpress.[4]
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound on leukemia cells.
-
Cell Seeding:
-
Harvest leukemia cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend cells in fresh culture medium at a density of 0.5-1.0 x 10⁵ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound (and any combination drug) in culture medium.
-
Add the appropriate volume of drug solution to the wells. Ensure a vehicle control (e.g., DMSO) is included.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Reading:
2. Western Blot for Phospho-FLT3 and Phospho-STAT5
This protocol allows for the direct measurement of this compound's on-target activity.
-
Cell Treatment and Lysis:
-
Plate leukemia cells (e.g., MOLM-13, MV4;11) and treat with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against Phospho-FLT3 (Tyr591) and Phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe for total FLT3, total STAT5, and a loading control like β-Actin or GAPDH.[5]
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in this compound action and resistance.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting MCL-1 sensitizes FLT3-ITD-positive leukemias to cytotoxic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 8. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 9. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effect of BCL2 and FLT3 co-inhibition in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: KW-2449 and Plasma Protein Binding
This technical support resource provides researchers, scientists, and drug development professionals with guidance on understanding the effects of plasma protein binding on the half-maximal inhibitory concentration (IC50) of KW-2449.
Frequently Asked Questions (FAQs)
Q1: What is the effect of plasma protein binding on the IC50 of this compound?
There are conflicting reports in the literature regarding the impact of plasma protein binding on the activity of this compound. One study indicates that this compound is highly protein-bound, leading to a significant increase in its IC50 value in the presence of human plasma. Specifically, the IC50 for the inhibition of phosphorylated FMS-like tyrosine kinase 3 (P-FLT3) was found to be approximately 10-fold higher in human plasma compared to standard cell culture medium.[1] In contrast, another study suggests that the inhibitory activity of this compound is not affected by the presence of human plasma proteins like alpha1-acid glycoprotein.[2]
Q2: Why is there a discrepancy in the reported effects of plasma protein binding on this compound IC50?
Q3: How does plasma protein binding affect the availability of this compound to its target?
Plasma proteins, such as albumin and alpha-1-acid glycoprotein, can bind to drugs, forming a drug-protein complex. Only the unbound, or "free," fraction of the drug is available to diffuse into tissues and interact with its molecular target.[3] Therefore, high plasma protein binding can reduce the concentration of free this compound available to inhibit its target kinases, leading to a higher IC50 value.
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in in vitro assays.
If you are observing variability in your this compound IC50 measurements, consider the following factors:
-
Presence and concentration of serum: The type and percentage of serum (e.g., fetal bovine serum vs. human serum) in your cell culture medium can significantly impact the apparent IC50.
-
Assay endpoint: Different methods of assessing cell viability or target inhibition may have varying sensitivities to the effects of protein binding.
-
Cell line differences: The expression levels of the target kinase and drug transporters in your chosen cell line can influence the observed IC50.
Recommendation: To accurately assess the potency of this compound, it is recommended to determine the IC50 in the presence of a protein concentration that mimics the physiological environment, such as human plasma or serum.
Data Presentation
The following table summarizes the quantitative data on the effect of human plasma on the IC50 of this compound for the inhibition of P-FLT3 in Molm14 cells.[1]
| Condition | IC50 (nM) for P-FLT3 Inhibition | Fold Change |
| Culture Medium (with 10% FBS) | 13.1 | - |
| Human Plasma | 144 | ~10-fold increase |
Experimental Protocols
Determining the Effect of Plasma Protein Binding on this compound IC50
This protocol is based on the methodology described by Pratz et al., 2009.[1]
1. Cell Culture:
- Culture Molm14 cells, which harbor an FLT3/ITD mutation, in a standard culture medium supplemented with 10% fetal bovine serum (FBS).
2. Preparation of this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a series of dilutions of this compound to be tested.
3. IC50 Determination in Culture Medium:
- Seed Molm14 cells in a multi-well plate.
- Incubate the cells for one hour with increasing concentrations of this compound in the standard culture medium.
- Lyse the cells and perform immunoprecipitation for FLT3.
- Resolve the proteins by SDS-PAGE and perform an immunoblot analysis using an anti-phosphotyrosine antibody to detect P-FLT3.
- Strip the blot and re-probe with an anti-FLT3 antibody to ensure equal protein loading.
- Perform densitometry to quantify the band intensities.
- Calculate the IC50 value, which is the concentration of this compound that inhibits P-FLT3 by 50%, using linear regression analysis.
4. IC50 Determination in Human Plasma:
- Repeat the experiment as described in step 3, but substitute the standard culture medium with normal human plasma during the one-hour incubation with this compound.
Visualizations
Caption: Effect of plasma protein binding on this compound availability.
Caption: Experimental workflow for IC50 determination.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
Technical Support Center: Managing Unexpected Cytotoxicity of KW-2449
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing unexpected cytotoxicity observed during experiments with the multi-kinase inhibitor, KW-2449.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell line, which does not have an FLT3 mutation. Is this expected?
A1: Yes, this can be an expected outcome. This compound is a multi-targeted kinase inhibitor. While it potently inhibits FLT3, it also demonstrates activity against other kinases, including Aurora kinases, ABL, FGFR1, KIT, JAK2, and SRC, albeit sometimes at higher concentrations.[1][2][3][4] Unexpected cytotoxicity in cell lines without FLT3 mutations may be attributed to these "off-target" effects. For instance, inhibition of Aurora kinases can lead to G2/M cell cycle arrest and apoptosis in FLT3 wild-type leukemia cells.[2][4][5] It is crucial to characterize the kinase dependency of your specific cell line to interpret the observed cytotoxicity.
Q2: The IC50 value for this compound in our in vitro assay is significantly higher than what is reported in the literature. What could be the reason for this discrepancy?
A2: Several factors can contribute to a higher than expected IC50 value. One critical factor is protein binding. This compound is known to be highly protein-bound.[1] If your cell culture medium contains a high percentage of serum, the effective concentration of free this compound available to the cells will be reduced, leading to an apparent increase in the IC50 value. In plasma, the IC50 for P-FLT3 inhibition was observed to be approximately 10-fold higher than in standard culture medium.[1] Additionally, cell density, metabolic activity of the cells, and the specific cytotoxicity assay used can all influence the outcome.
Q3: How can we differentiate between on-target (FLT3-mediated) and off-target cytotoxicity in our experiments?
A3: To distinguish between on-target and off-target effects, you can employ several strategies:
-
Use of Rescue Experiments: If the cytotoxicity is on-target in FLT3-dependent cells, you might be able to rescue the cells by providing a downstream signaling molecule that bypasses the need for FLT3 activity.
-
Knockdown/Knockout Models: Utilize CRISPR/Cas9 or shRNA to deplete the expression of suspected off-target kinases in your cell line. If the cytotoxicity of this compound is reduced upon knockdown of a specific kinase, it suggests an off-target effect mediated by that kinase.
-
Kinase Profiling: Perform a kinase panel screening to identify the full spectrum of kinases inhibited by this compound at the concentrations you are using. This can reveal potential off-target interactions.
-
Compare with a More Specific Inhibitor: If available, use a highly specific FLT3 inhibitor as a control. If this control compound does not induce the same level of cytotoxicity at equivalent FLT3-inhibitory concentrations, it points towards off-target effects of this compound.
Q4: We are observing rapid cell death (within hours) after this compound treatment. Is this indicative of a specific mechanism of cell death?
A4: Rapid cell death can be indicative of either apoptosis or necrosis. This compound has been shown to induce apoptosis.[2][5] To determine the specific mechanism, you can perform assays to detect markers of apoptosis (e.g., Annexin V staining, caspase activation) and necrosis (e.g., propidium iodide uptake, LDH release). The timing of these events can provide clues. Apoptosis is a programmed process that takes several hours, while necrosis is a more rapid and uncontrolled form of cell death often resulting from acute cellular injury.
Troubleshooting Guide
Unexpected cytotoxicity can arise from various experimental factors. This guide provides a structured approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in cytotoxicity results between experiments. | Inconsistent cell plating density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment. |
| Pipetting errors leading to inaccurate drug concentrations. | Calibrate pipettes regularly. Use a fresh set of diluted drug for each experiment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Cytotoxicity observed in vehicle-treated control cells. | Contamination of cell culture (bacterial, fungal, or mycoplasma). | Regularly test cell lines for mycoplasma contamination. Visually inspect cultures for signs of contamination. |
| Poor quality of reagents (e.g., DMSO, media). | Use high-purity, sterile-filtered reagents. Test new batches of reagents before use in critical experiments. | |
| Cell line instability or over-passaging. | Use cells within a defined passage number range. Periodically re-authenticate cell lines. | |
| No dose-dependent cytotoxicity observed. | Drug concentration range is too low or too high. | Perform a broad-range dose-response experiment to identify the dynamic range of the drug's effect. |
| Drug instability in culture medium. | Prepare fresh drug dilutions for each experiment. Protect the drug from light if it is light-sensitive. | |
| The chosen cytotoxicity assay is not sensitive enough. | Try a different cytotoxicity assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). | |
| Unexpected cytotoxicity profile in a specific cell line. | Off-target effects of this compound. | Refer to FAQ Q1 and Q3. Investigate the expression and dependency of your cell line on other kinases inhibited by this compound. |
| Cell line misidentification. | Authenticate your cell line using STR profiling. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cytotoxicity issues.
References
- 1. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Preventing Cell Culture Contamination During KW-2449 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing cell culture contamination when working with the multikinase inhibitor, KW-2449. Adherence to proper aseptic techniques is critical to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I should be aware of when working with cell cultures?
A1: The most prevalent contaminants in cell culture are bacteria, fungi (including yeasts and molds), and mycoplasma.[1][2][3] Viruses and cross-contamination with other cell lines are also significant risks.[1][2]
Q2: How can I detect contamination in my cell cultures treated with this compound?
A2: Regular monitoring of your cultures is key. Visual inspection under a microscope daily can help identify bacteria and fungi.[4] Signs of contamination include:
-
Bacteria: Sudden changes in media pH (often a yellow color), cloudiness (turbidity), and visible microscopic motile particles.[1][2][5]
-
Fungi (Yeast/Mold): Yeasts appear as individual round or oval particles, sometimes budding, while molds form filamentous hyphae.[3] The media may become turbid in later stages.
-
Mycoplasma: This is a more insidious contaminant as it often does not cause visible changes to the culture media.[1][5] Specific testing, such as PCR, ELISA, or DNA staining, is necessary for detection.[4]
Q3: Can this compound itself be a source of contamination?
A3: While the compound itself is not a biological contaminant, the process of reconstituting and handling any reagent, including this compound, can introduce contaminants if not performed using strict aseptic technique. Always handle this compound and other reagents within a sterile environment, such as a laminar flow hood.
Q4: Should I use antibiotics in my culture medium to prevent contamination during this compound treatment?
A4: The routine use of antibiotics is generally discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[1] It is better to rely on robust aseptic technique. If you suspect a mild bacterial contamination, you may consider a short-term treatment with antibiotics, but this should not be a standard practice.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sudden turbidity and yellowing of the culture medium after adding this compound. | Bacterial contamination introduced during the handling of the drug or media.[1][2] | - Immediately discard the contaminated culture to prevent cross-contamination.[3] - Thoroughly disinfect the incubator and biosafety cabinet.[3] - Review your aseptic technique for handling this compound and other reagents. |
| Filamentous growths or floating clumps appear in the culture several days after this compound treatment. | Fungal (mold) contamination.[3] | - Discard the contaminated culture. - Check for potential sources of airborne spores in the lab, such as unfiltered air or cardboard products.[6] - Ensure all solutions and equipment are properly sterilized. |
| Cells treated with this compound show reduced viability or altered morphology, but the medium appears clear. | Mycoplasma contamination or potential chemical contamination.[5] | - Quarantine the cell line and test for mycoplasma using a reliable method (e.g., PCR).[1][7] - If positive for mycoplasma, discard the culture. In cases of invaluable cell lines, specific anti-mycoplasma agents can be used, but this is not ideal.[8] - For suspected chemical contamination, ensure high-purity water and reagents are used and that there is no residue from cleaning agents.[2][3] |
| Inconsistent results from experiments involving this compound. | Cross-contamination with another cell line or intermittent, low-level contamination.[1] | - Authenticate your cell line using methods like STR profiling. - Always handle only one cell line at a time in the biosafety cabinet.[1] - Maintain separate, clearly labeled media and reagents for each cell line. |
Experimental Protocols
Protocol 1: Aseptic Reconstitution and Handling of this compound
-
Preparation: Before starting, disinfect the biosafety cabinet with 70% ethanol and allow it to dry.[9] Wipe down all materials to be placed inside the cabinet, including the this compound vial, sterile solvent, and micropipette tips, with 70% ethanol.
-
Reconstitution: Wear appropriate personal protective equipment (PPE), including sterile gloves and a lab coat.[10] Reconstitute the lyophilized this compound powder in the recommended sterile solvent (e.g., DMSO) to the desired stock concentration.
-
Aliquoting: To avoid repeated freeze-thaw cycles and minimize contamination risk, aliquot the this compound stock solution into smaller, single-use sterile tubes.[3]
-
Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) until use.
-
Adding to Culture: When treating cells, thaw a fresh aliquot of this compound. Perform the dilution and addition to the cell culture medium inside the biosafety cabinet.
Protocol 2: Routine Cell Culture Maintenance with a Focus on Contamination Prevention
-
Daily Observation: Visually inspect your cell cultures daily using an inverted microscope for any signs of contamination, such as changes in morphology, presence of particles, or turbidity.[4]
-
Aseptic Environment: Always work in a certified Class II biosafety cabinet.[10] Keep the work area uncluttered and minimize movement to maintain sterile airflow.[9][11]
-
Sterile Reagents: Use only sterile media, sera, and other reagents from reputable suppliers.[1]
-
Personal Hygiene: Wash your hands before starting cell culture work and always wear sterile gloves.[10]
-
Quarantine New Cells: Any new cell lines introduced into the lab should be quarantined and tested for mycoplasma before being used in experiments.[1][7]
-
Regular Cleaning: Regularly clean and disinfect incubators, water baths, and the biosafety cabinet.[3]
Visual Guides
Signaling Pathway of this compound
This compound is a multikinase inhibitor that targets several key proteins involved in cell proliferation and survival, including FLT3, ABL, and Aurora kinases.[12][13] In leukemia cells with FLT3 mutations, this compound inhibits the phosphorylation of FLT3 and its downstream target STAT5, leading to G1 cell cycle arrest and apoptosis.[13][14]
Caption: this compound inhibits FLT3 signaling, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Contamination Prevention
A systematic workflow is crucial for minimizing the risk of contamination during your experiments with this compound.
Caption: Aseptic workflow for cell culture experiments involving this compound treatment.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. corning.com [corning.com]
- 7. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 8. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 9. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. gmpplastic.com [gmpplastic.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: KW-2449 Exposure and Cell Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the morphological changes observed in cells upon exposure to KW-2449.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is an orally available, multi-kinase inhibitor with potential antineoplastic activity.[1] It primarily targets FMS-related tyrosine kinase 3 (FLT3), ABL tyrosine kinase, and Aurora kinases.[1][2][3][4] By inhibiting these kinases, this compound interferes with key signal transduction pathways that regulate cell proliferation, survival, and division, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][2]
Q2: What are the expected morphological changes in leukemia cells after this compound treatment?
A2: The morphological changes induced by this compound are dependent on the FLT3 mutation status of the leukemia cells.
-
In FLT3-mutated leukemia cells (e.g., MOLM-13, MV4;11): this compound inhibits the FLT3 kinase, leading to the downregulation of its downstream signaling partner STAT5. This results in G1 phase cell cycle arrest and the induction of apoptosis.[2][5] Morphologically, you can expect to see an increase in cells with characteristics of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
-
In FLT3-wild-type human leukemia cells: The effects of this compound are primarily driven by the inhibition of Aurora kinases. This leads to a reduction in phosphorylated histone H3, causing a G2/M phase cell cycle arrest and subsequent apoptosis.[2][5] Morphological changes associated with G2/M arrest may include an increase in cell size and a more rounded appearance before the onset of apoptosis.
Q3: Does this compound affect the cytoskeleton?
A3: Yes, due to its activity as an Aurora kinase inhibitor, this compound is expected to affect the cytoskeleton. Aurora A kinase, one of the targets of this compound, plays a crucial role in regulating microtubule dynamics. Inhibition of Aurora A can lead to disorganization and bundling of the microtubule network. This can manifest as defects in mitotic spindle formation during cell division. While direct studies on this compound's effect on the interphase microtubule network are limited, the inhibition of Aurora A suggests a potential for such changes.
Q4: What are the typical morphological features of apoptosis that I should look for?
A4: Apoptosis is a form of programmed cell death characterized by a distinct set of morphological features that can be observed using microscopy. These include:
-
Cell Shrinkage (Pyknosis): The cell volume decreases, and the cytoplasm becomes denser.
-
Chromatin Condensation: The chromatin aggregates into dense masses against the nuclear envelope.
-
Nuclear Fragmentation (Karyorrhexis): The nucleus breaks up into several discrete fragments.
-
Membrane Blebbing: The cell membrane forms irregular buds that can separate from the cell to form apoptotic bodies.
-
Maintenance of Membrane Integrity: In the early stages of apoptosis, the plasma membrane remains intact, distinguishing it from necrosis.
Troubleshooting Guides
Q1: I am not observing significant morphological changes in my cells after this compound treatment. What could be the reason?
A1: There are several potential reasons for not observing the expected morphological changes:
-
Cell Line Resistance: The cell line you are using may be resistant to this compound. The cytotoxic effects are most pronounced in leukemia cells with FLT3 mutations.[2] Verify the FLT3 status of your cell line.
-
Incorrect Drug Concentration: The concentration of this compound may be too low to induce a significant effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: The morphological changes associated with apoptosis and cell cycle arrest take time to develop. Consider extending the incubation period (e.g., 24, 48, 72 hours).
-
Suboptimal Cell Culture Conditions: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells may respond differently to the treatment.
Q2: The morphological changes I see are heterogeneous. How can I quantify these changes accurately?
A2: Visual assessment of cell morphology can be subjective. To obtain quantitative and objective data, consider the following approaches:
-
Flow Cytometry for Apoptosis: Use Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.
-
Image Analysis Software: Utilize software such as ImageJ or CellProfiler to analyze microscopy images. These tools can measure various morphological parameters, including:
-
Cell area and perimeter
-
Circularity (to measure cell rounding)
-
Nuclear size and intensity (using a nuclear stain like DAPI or Hoechst)
-
-
High-Content Imaging: This automated microscopy and analysis platform can provide quantitative data on various morphological features from a large population of cells, enabling statistically robust analysis.
Q3: How can I differentiate between apoptosis and necrosis in my experiments?
A3: It is crucial to distinguish between these two forms of cell death, as they have different biological implications.
-
Microscopy: Apoptosis is characterized by the features mentioned in FAQ 4, with intact cell membranes in the early stages. Necrosis, on the other hand, involves cell swelling and early rupture of the plasma membrane, leading to the release of cellular contents.
-
Staining Methods: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) is a reliable method.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).
-
Data Summary
Table 1: Expected Cellular Effects of this compound on Leukemia Cell Lines
| Cell Line Characteristic | Primary Target | Expected Cell Cycle Effect | Key Morphological Outcomes | Recommended Quantification Method |
| FLT3-mutated (e.g., MOLM-13) | FLT3 Kinase | G1 Arrest[2] | Apoptotic morphology (cell shrinkage, chromatin condensation, membrane blebbing) | Flow cytometry (Annexin V/PI), Fluorescence Microscopy (Hoechst stain) |
| FLT3-wild-type | Aurora Kinases | G2/M Arrest[2] | Increased cell size, cell rounding, followed by apoptotic morphology | Cell cycle analysis (PI staining), Image analysis of cell area and circularity |
Experimental Protocols
Protocol: Assessment of Apoptotic Morphology using Fluorescence Microscopy
This protocol describes the use of Hoechst 33342 and Annexin V-FITC staining to visualize and quantify apoptotic cells.
Materials:
-
Leukemia cells (e.g., MOLM-13)
-
This compound
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Hoechst 33342 stain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed the leukemia cells in a suitable culture plate (e.g., 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Gently collect the cells (including any floating cells) and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Hoechst 33342 to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
(Optional) Add Propidium Iodide to distinguish late apoptotic/necrotic cells.
-
-
Microscopy:
-
Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Visualize the cells immediately using a fluorescence microscope.
-
Use the DAPI filter set to observe the nuclear morphology (chromatin condensation and fragmentation) from the Hoechst stain.
-
Use the FITC filter set to observe the cells with externalized phosphatidylserine (early apoptosis) from the Annexin V-FITC stain.
-
-
Image Analysis and Quantification:
-
Capture multiple random images from each sample.
-
Count the total number of cells (Hoechst-stained nuclei) and the number of cells showing apoptotic features (condensed/fragmented nuclei, Annexin V-positive).
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Visualizations
Caption: Signaling pathways affected by this compound leading to morphological changes.
Caption: Experimental workflow for assessing cell morphology changes after this compound exposure.
References
- 1. Evaluation of image analysis tools for the measurement of cellular morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of aurora-A but not aurora-B impairs interphase microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aurora B suppresses microtubule dynamics and limits central spindle size by locally activating KIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of changes in cellular morphology at photodynamic treatment in vitro by means of digital holographic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Immunofluorescence with KW-2449
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background issues specifically encountered during immunofluorescence (IF) experiments involving the multi-kinase inhibitor, KW-2449.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally available multi-kinase inhibitor.[1][2][3] It primarily targets FMS-related tyrosine kinase 3 (FLT3), ABL tyrosine kinase, and Aurora kinases.[1][2][3] Its mechanism of action involves binding to and inhibiting these kinases, which disrupts downstream signaling pathways involved in cell proliferation and survival.[1][2][4] In leukemia cells with FLT3 mutations, this compound has been shown to down-regulate phosphorylated FLT3 and STAT5, leading to G1 cell cycle arrest and apoptosis.[1][2][4] In cells with wild-type FLT3, it can induce G2/M arrest and apoptosis by reducing the phosphorylation of histone H3.[1][2]
Q2: What are the common causes of high background in immunofluorescence?
High background in immunofluorescence can stem from several factors, broadly categorized as issues with antibodies, sample preparation, and imaging. Common culprits include:
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[5][6][7][8]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended targets.[5][6]
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies behind, contributing to background noise.[5][9]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[9][10]
-
Fixation Issues: Over-fixation or the use of certain fixatives can create artifacts that non-specifically bind antibodies.[5][11]
-
Secondary Antibody Specificity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or bind non-specifically.[6][11]
Q3: Could this compound treatment itself contribute to high background in my immunofluorescence experiment?
While this compound is a small molecule inhibitor and should not be directly detected by antibodies, its biological effects could potentially influence immunofluorescence results. For instance, by inducing apoptosis, this compound can cause changes in cell morphology and membrane permeability, which might lead to increased non-specific antibody trapping. Furthermore, alterations in protein phosphorylation states induced by this compound could potentially unmask epitopes that contribute to non-specific binding of certain antibodies.
Troubleshooting Guides
Guide 1: High Background Signal in Both Control and this compound Treated Cells
This scenario suggests a general issue with the immunofluorescence protocol rather than a specific effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Primary Antibody Concentration Too High | Perform a titration of the primary antibody to determine the optimal concentration. | Reduced background signal while maintaining specific staining. |
| Secondary Antibody Non-specific Binding | Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody or one from a different host species. | Elimination of background signal in the secondary antibody-only control. |
| Insufficient Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% normal serum from the secondary antibody host species, or bovine serum albumin). | A noticeable decrease in overall background fluorescence. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to the wash buffer. | Reduced background due to more effective removal of unbound antibodies. |
Guide 2: Higher Background Signal Specifically in this compound Treated Cells
This indicates that the effects of this compound on the cells may be contributing to the increased background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Increased Cell Permeability/Apoptosis | Optimize the permeabilization step. If using Triton X-100, try reducing the concentration or incubation time. Consider using a milder detergent like digitonin or saponin. | Reduced non-specific antibody uptake in treated cells. |
| Drug-Induced Autofluorescence | Examine an unstained sample of this compound treated cells under the fluorescence microscope. If autofluorescence is observed, consider using a quenching agent like Sodium Borohydride or Sudan Black B. | Reduction of the intrinsic fluorescence signal from the treated cells. |
| Alteration of Antigenic Sites | Ensure the fixation method is appropriate for the target antigen and is not being altered by the drug's effects. Test different fixation methods (e.g., methanol vs. paraformaldehyde). | Improved signal-to-noise ratio by better preserving the target epitope. |
Experimental Protocols
Standard Immunofluorescence Protocol
This protocol provides a general framework. Optimization of incubation times, concentrations, and buffers may be necessary for specific antibodies and cell types.
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a multi-well plate. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Simplified signaling pathway of this compound in FLT3-mutated cells.
Caption: Logical workflow for troubleshooting high background in IF.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. benchchem.com [benchchem.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Validating KW-2449 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KW-2449's performance in cellular target engagement with alternative FMS-like tyrosine kinase 3 (FLT3) inhibitors. The information presented is supported by experimental data to aid in the selection and application of the most suitable compounds for research and drug development.
Introduction to this compound and its Target
This compound is a multi-targeted kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2][3] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[4][5] this compound demonstrates significant inhibitory effects on both wild-type and mutated forms of FLT3, thereby interfering with downstream signaling pathways crucial for cancer cell proliferation.[1] A key downstream effector of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[4][5] Inhibition of FLT3 leads to a reduction in the phosphorylation of STAT5, a critical step in the signaling cascade that promotes leukemic cell survival and proliferation.[4][5]
Comparison of Cellular Target Engagement
Validating that a drug engages its intended target within a cellular context is a cornerstone of drug discovery. This section compares this compound with other FLT3 inhibitors—Quizartinib (AC220), Midostaurin, and Sorafenib—using data from cellular assays that measure target engagement.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of FLT3 phosphorylation and cell viability in various leukemia cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Target | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | p-FLT3 | MOLM-14 | Immunoblot | 13.1 | [4] |
| This compound | p-STAT5 | MOLM-14 | Immunoblot | ~13.1 | [4] |
| Quizartinib (AC220) | Cell Viability | MV4-11 | CellTiter-Glo | 0.40 | [6] |
| Quizartinib (AC220) | Cell Viability | MOLM-13 | CellTiter-Glo | 0.89 | [6] |
| Quizartinib (AC220) | Cell Viability | MOLM-14 | CellTiter-Glo | 0.73 | [6] |
| Midostaurin | Cell Viability | MOLM-14 | Not Specified | <10 | [7] |
| Sorafenib | Cell Viability | FLT3-ITD+ cells | Not Specified | Not Specified | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Key Experimental Methodologies
Accurate and reproducible assessment of target engagement relies on robust experimental protocols. This section details the methodologies for the key experiments cited in this guide.
Western Blot for Phosphorylated FLT3 and STAT5
This technique is used to quantify the levels of phosphorylated (activated) FLT3 and its downstream target STAT5, providing a direct measure of the inhibitor's effect on the signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture leukemia cell lines (e.g., MOLM-14, MV4-11) in appropriate media. Seed cells and treat with a dose range of this compound or alternative inhibitors for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for phospho-FLT3 (e.g., p-Tyr591) and phospho-STAT5 (e.g., p-Tyr694) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry and normalize to total protein levels and/or a loading control (e.g., β-actin).[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (FLT3) at each temperature by Western blot or other quantitative methods like mass spectrometry.[8][9] A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can quantitatively measure compound binding to a target protein in living cells.
Protocol:
-
Cell Transfection: Transfect cells with a vector expressing the target protein (FLT3) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add a cell-permeable fluorescent tracer that binds to the target protein.
-
Compound Treatment: Add the test compound (e.g., this compound) at various concentrations. The compound will compete with the tracer for binding to the FLT3-NanoLuc fusion protein.
-
BRET Measurement: Add the NanoBRET substrate and measure the energy transfer from the NanoLuc donor to the fluorescent tracer acceptor. A decrease in the BRET signal indicates displacement of the tracer by the test compound, allowing for the determination of cellular affinity.
Visualizing Cellular Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for validating target engagement.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for validating kinase inhibitor target engagement in cells.
References
- 1. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huber.embl.de [huber.embl.de]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Targeted Leukemia Therapy: A Comparative Guide to KW-2449 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the multi-kinase inhibitor KW-2449 with alternative targeted therapies for leukemia. We delve into the biomarkers that predict sensitivity to these drugs, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.
This compound is a potent oral multi-kinase inhibitor targeting Fms-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases. Its efficacy is primarily linked to the genetic makeup of the leukemia cells, making biomarker identification crucial for patient stratification and treatment success. This guide will compare this compound's activity profile with other prominent FLT3 and Aurora kinase inhibitors, providing a framework for evaluating their potential therapeutic applications.
Biomarker-Driven Sensitivity of this compound
The sensitivity of leukemia cells to this compound is strongly correlated with the presence of specific genetic mutations.
-
FLT3 Mutations: Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of acute myeloid leukemia (AML) cases and are a primary determinant of sensitivity to this compound. The drug has shown potent growth-inhibitory effects on leukemia cells harboring FLT3 internal tandem duplication (ITD) mutations as well as certain tyrosine kinase domain (TKD) mutations, such as D835G and D835N.[1] This is achieved through the inhibition of FLT3 kinase activity and its downstream signaling partner, STAT5, leading to G1 cell cycle arrest and apoptosis.[2]
-
BCR-ABL Mutations: In the context of chronic myeloid leukemia (CML), this compound is effective against imatinib-resistant BCR-ABL mutations, most notably the gatekeeper T315I mutation. This broadens its potential application to leukemias that have developed resistance to first-line tyrosine kinase inhibitors.
-
FLT3 Wild-Type Leukemia: In the absence of FLT3 mutations, the anti-leukemic activity of this compound is attributed to its inhibition of Aurora kinases. This is evidenced by the reduction of phosphorylated histone H3, a downstream target of Aurora B kinase, which leads to G2/M cell cycle arrest and apoptosis.[2] This suggests that markers of Aurora kinase activity could serve as predictive biomarkers in this patient population.
Comparative Analysis of Kinase Inhibitors
To provide a clear perspective on the therapeutic potential of this compound, the following tables summarize its in vitro activity alongside other FLT3 and Aurora kinase inhibitors against various leukemia cell lines characterized by different mutational statuses.
Table 1: Comparative IC50/GI50 Values of FLT3 Kinase Inhibitors in AML Cell Lines
| Cell Line | FLT3 Status | This compound (nM) | Midostaurin (nM) | Quizartinib (nM) | Sorafenib (nM) | Gilteritinib (nM) | Crenolanib (nM) |
| MOLM-13 | ITD | 14 - 24 | <10 | 0.89 | 0.88 | <1 | 4.9 |
| MV4-11 | ITD | 11 | <10 | 0.40 | 4.9 | <1 | 1.3 |
| Ba/F3-ITD | ITD | <50 | <10 | 0.46 | 1.2 | <1 | - |
| Ba/F3-D835Y | TKD | 46 | <10 | 5.7 | 1593.9 | <1 | 8.8 |
| Ba/F3-WT | Wild-Type | <50 (with FL) | - | - | 3302.9 | - | - |
| RS4;11 | Wild-Type | 230 | - | - | 12,000 | - | - |
IC50/GI50 values represent the concentration of the drug required to inhibit 50% of cell growth or viability. Data compiled from multiple sources.
Table 2: Comparative IC50/GI50 Values against BCR-ABL
| Cell Line/Target | BCR-ABL Status | This compound (nM) | Sorafenib (nM) |
| Ba/F3-T315I | T315I | - | Sensitive |
| K562 | Wild-Type | 270 | - |
Data on the activity of all compared FLT3 inhibitors against BCR-ABL T315I is not consistently available in the public domain.
Table 3: Comparative IC50 Values of Aurora Kinase Inhibitors in AML Cell Lines
| Cell Line | This compound (nM) | Alisertib (nM) | Barasertib (nM) |
| Skno-1 | - | 8.5 | - |
| Kasumi-1 | - | 20.8 | - |
| HL-60 | - | - | 51 |
| U937 | - | - | - |
This compound inhibits Aurora A with an IC50 of 48 nM. Data for other AML cell lines is not specified.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For reproducible and standardized results, the following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of the kinase inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat leukemia cells with the desired concentrations of the kinase inhibitor for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Lyse the treated and untreated leukemia cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-Histone H3, Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound demonstrates significant potential as a targeted therapy for leukemias, with its efficacy being closely tied to the presence of specific biomarkers such as FLT3 and BCR-ABL mutations. Its dual-action mechanism, inhibiting both FLT3 and Aurora kinases, provides a therapeutic avenue for both FLT3-mutated and wild-type leukemias. The comparative data presented in this guide highlights the distinct sensitivity profiles of this compound and its alternatives, underscoring the importance of a biomarker-driven approach in the development and clinical application of these targeted agents. The provided experimental protocols offer a foundation for researchers to further investigate and validate the predictive value of these biomarkers in response to various kinase inhibitors.
References
A Comparative Analysis of KW-2449 and Quizartinib for FLT3-Mutated Acute Myeloid Leukemia
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, both KW-2449 and quizartinib have emerged as significant kinase inhibitors. This guide provides a detailed, data-supported comparison of their performance, mechanisms of action, and experimental validation to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.
Mechanism of Action and Kinase Inhibition Profile
Quizartinib , a second-generation FLT3 inhibitor, is highly selective and potent, primarily targeting the inactive conformation of the FLT3 receptor.[1] Its mechanism involves binding to the adenosine triphosphate (ATP) binding site, which prevents receptor phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as PI3K/AKT and RAS/RAF/MEK/ERK.[2] This targeted action induces apoptosis in leukemic cells harboring FLT3 internal tandem duplication (ITD) mutations.[2][3] While highly selective for FLT3, it also demonstrates inhibitory activity against c-KIT and PDGFRβ.[4]
This compound , in contrast, is a multi-kinase inhibitor.[5][6] It potently targets not only FLT3 but also ABL, ABL-T315I, and Aurora kinases.[5][6][7] This broader spectrum of activity allows it to induce cell cycle arrest and apoptosis through multiple pathways. In FLT3-mutated cells, this compound inhibits the phosphorylation of FLT3 and its downstream target STAT5, leading to G1 arrest and apoptosis.[5][6] In cells with wild-type FLT3, it can induce G2/M arrest and apoptosis by inhibiting Aurora kinases, as evidenced by the reduction of phosphorylated histone H3.[6][8]
Caption: Simplified FLT3 signaling pathway and points of inhibition by quizartinib and this compound.
Comparative In Vitro Efficacy
The potency of both inhibitors has been evaluated in various leukemia cell lines, with results summarized below.
| Parameter | This compound | Quizartinib | Reference |
| FLT3 IC50 | 6.6 nM | ~1-2 nM | [5][9] |
| FLT3-ITD IC50 | Not explicitly stated, but potent growth inhibition below 50 nM | 0.4 - 0.89 nM (in various cell lines) | [10][11] |
| ABL IC50 | 14 nM | Not a primary target | [11] |
| ABL-T315I IC50 | 4 nM | Not a primary target | [5] |
| Aurora A IC50 | 48 nM | Not a primary target | [11] |
| FGFR1 IC50 | 36 nM | Not a primary target | [11] |
Quizartinib demonstrates superior potency and selectivity for FLT3-ITD, with IC50 values in the sub-nanomolar range for cell lines like MV4-11, MOLM-13, and MOLM-14.[10] this compound, while also a potent FLT3 inhibitor, shows slightly higher IC50 values but compensates with its activity against other key kinases involved in leukemia pathogenesis.[5][11]
In Vivo Experimental Data
Preclinical in vivo studies have demonstrated the anti-tumor activity of both compounds.
This compound: Oral administration of this compound resulted in dose-dependent and significant tumor growth inhibition in FLT3-mutated xenograft models with minimal bone marrow suppression.[6] In mice inoculated with MOLM-13 or 32D/FLT3-D835Y cells, a 20 mg/kg dose of this compound prolonged survival.[12]
Quizartinib: Showed antitumor activity in a mouse model of FLT3-ITD-dependent leukemia.[13] It maintained in vivo activity against midostaurin-resistant FLT3-ITD tumors with EC50 values of approximately 3 to 4 mg/kg.[10]
Mechanisms of Resistance
A critical aspect of targeted therapy is the emergence of resistance.
Quizartinib: Resistance is frequently associated with the acquisition of secondary on-target mutations in the FLT3 kinase domain, particularly at residues D835 and the "gatekeeper" residue F691.[14][15] These mutations can prevent the binding of type II inhibitors like quizartinib.[15] Off-target resistance mechanisms, such as mutations in the RAS pathway, have also been identified.[16]
This compound: As a multi-kinase inhibitor, this compound may have an advantage in overcoming certain resistance mechanisms. For instance, its ability to inhibit both BCR/ABL and Aurora kinases could be beneficial in cases of imatinib-resistant leukemia.[6] However, specific resistance mechanisms to this compound in the context of FLT3-mutated AML are less well-characterized in the provided literature.
Caption: General experimental workflow for preclinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies based on the provided search results.
In Vitro Kinase Inhibition Assay (for IC50 determination):
-
Objective: To determine the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology:
-
Utilize recombinant human kinases (e.g., FLT3, ABL, Aurora A).
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add varying concentrations of the inhibitor (this compound or quizartinib) to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like radiometric assays or fluorescence-based assays.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability and Proliferation Assays (e.g., MTT Assay):
-
Objective: To assess the effect of the inhibitors on the viability and proliferation of leukemia cells.
-
Methodology:
-
Seed leukemia cell lines (e.g., MOLM-13, MV4-11) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound or quizartinib for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming a purple precipitate.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
-
Western Blot Analysis for Protein Phosphorylation:
-
Objective: To determine the effect of inhibitors on the phosphorylation status of target proteins and downstream signaling molecules.
-
Methodology:
-
Treat leukemia cells with this compound or quizartinib for a defined time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-FLT3, anti-phospho-STAT5) and total protein as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or intravenously injected with human leukemia cells (e.g., MOLM-13).
-
Once tumors are established or leukemia is disseminated, the mice are randomized into control and treatment groups.
-
The treatment group receives oral administration of this compound or quizartinib at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (for subcutaneous models).
-
The overall health and survival of the mice are monitored.
-
At the end of the study, tumors and tissues can be collected for further analysis (e.g., pharmacodynamics).
-
Clinical Development and Outlook
Quizartinib has undergone extensive clinical development and has been investigated in multiple clinical trials, including the Phase 3 QuANTUM-R and QuANTUM-First trials.[17][18][19] These studies have demonstrated its efficacy in improving overall survival in patients with relapsed/refractory and newly diagnosed FLT3-ITD positive AML, respectively.[17][18] In contrast, this compound was in earlier phases of clinical investigation, and its development was reportedly halted due to unfavorable pharmacokinetic properties.[4]
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. apexbt.com [apexbt.com]
- 9. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Deciphering the Anti-Leukemic Potential of this compound: A Multi-Target Kinase Inhibitor in AML Therapy [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. missionbio.com [missionbio.com]
- 17. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 18. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
A Head-to-Head Comparison of KW-2449 and Crenolanib in Overcoming FLT3 Resistance in Acute Myeloid Leukemia
For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the emergence of resistance to FMS-like Tyrosine Kinase 3 (FLT3) inhibitors presents a significant clinical challenge. This guide provides an in-depth, data-driven comparison of two such inhibitors, KW-2449 and crenolanib, focusing on their efficacy against FLT3 resistance mutations.
Executive Summary
FLT3 mutations are prevalent in AML and are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, commonly through secondary mutations in the FLT3 tyrosine kinase domain (TKD). This compound, a multi-kinase inhibitor, and crenolanib, a potent type I FLT3 inhibitor, have both demonstrated activity against various FLT3 mutations. This guide synthesizes preclinical data to compare their performance, particularly against resistance-conferring mutations, and details the experimental methodologies used to generate this evidence.
Mechanism of Action and Kinase Inhibition Profile
This compound is a multi-targeted kinase inhibitor with potent activity against FLT3, as well as ABL, FGFR1, and Aurora kinases.[1] Its broad-spectrum activity may offer advantages in targeting multiple oncogenic pathways simultaneously.
Crenolanib is a highly selective and potent type I FLT3 tyrosine kinase inhibitor.[2] As a type I inhibitor, it binds to the active conformation of the kinase, enabling it to inhibit both FLT3 internal tandem duplication (ITD) mutations and TKD mutations, including the common D835Y mutation which confers resistance to type II inhibitors like quizartinib and sorafenib.[2][3]
Comparative Efficacy Against FLT3 Mutations
The following tables summarize the in vitro inhibitory activities of this compound and crenolanib against various FLT3 mutations.
| Compound | FLT3-ITD | FLT3-D835Y | Reference |
| This compound | GI50 < 0.05 µM | GI50 < 0.05 µM | [1] |
| Crenolanib | IC50 ~2 nM | IC50 ~2 nM | [2] |
Table 1: Comparative in vitro efficacy of this compound and crenolanib against common FLT3 mutations.
| Cell Line | FLT3 Mutation | This compound GI50 (µM) | Reference |
| MOLM-13 | FLT3-ITD | 0.01 - 0.02 | [1] |
| 32D/FLT3-ITD | FLT3-ITD | < 0.05 | [1] |
| 32D/FLT3-D835Y | FLT3-D835Y | < 0.05 | [1] |
Table 2: Growth inhibitory activity of this compound against various FLT3-mutated cell lines.
| Cell Line | FLT3 Mutation | Crenolanib IC50 (nM) | Reference |
| Molm14 | FLT3-ITD | ~7 | [4] |
| MV4-11 | FLT3-ITD | ~8 | [4] |
| Ba/F3-FLT3/ITD | FLT3-ITD | ~2 | [2] |
| Ba/F3-FLT3/D835Y | FLT3-D835Y | ~2 | [2] |
Table 3: Cytotoxic and inhibitory activity of crenolanib against various FLT3-mutated cell lines.
Mechanisms of Resistance
Understanding the mechanisms by which resistance to these inhibitors develops is crucial for designing effective therapeutic strategies.
This compound: While potent in preclinical models, the clinical activity of this compound has been modest. This has been attributed, in part, to pharmacokinetic challenges, where sustained inhibitory concentrations of the drug are not maintained in patients.[5] Resistance to this compound can also arise from mutations in the FLT3 kinase domain. For instance, the Y842C mutation has been shown to confer high-level resistance to this compound in vitro.[6]
Crenolanib: Interestingly, clinical resistance to crenolanib does not typically involve the acquisition of secondary FLT3 mutations.[7] Instead, resistance is often mediated by the activation of alternative signaling pathways through mutations in genes such as NRAS and IDH2.[7] This suggests that combination therapies targeting these parallel pathways may be necessary to overcome crenolanib resistance.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved, the following diagrams illustrate the FLT3 signaling pathway, the mechanisms of inhibitor action and resistance, and a typical experimental workflow for evaluating these inhibitors.
Caption: FLT3 signaling pathway activation.
Caption: Mechanisms of action and resistance.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or crenolanib for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: Plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for FLT3 and STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, indicating the inhibition of signaling pathways.
-
Cell Lysis: AML cells are treated with this compound or crenolanib for a specified time (e.g., 2-4 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Animal models are used to evaluate the in vivo efficacy of the inhibitors.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with FLT3-mutated AML cells (e.g., MOLM-13).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and treated with this compound, crenolanib, or a vehicle control, typically via oral gavage, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or bone marrow can be harvested to assess target inhibition by Western blot or other methods.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival analysis may also be performed.
Conclusion
Both this compound and crenolanib demonstrate potent preclinical activity against FLT3-ITD and resistance-conferring TKD mutations. Crenolanib's high selectivity and its ability to overcome resistance mediated by TKD mutations make it a promising therapeutic agent. However, the emergence of resistance through off-target mutations highlights the need for combination strategies. This compound's multi-kinase inhibition profile offers a different therapeutic approach, though its clinical efficacy may be influenced by pharmacokinetic properties. The choice between these inhibitors and the development of future therapeutic strategies will depend on a comprehensive understanding of the specific resistance mechanisms at play in individual patients. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel FLT3 inhibitors.
References
- 1. Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms. [repository.cam.ac.uk]
- 4. Regulation of constitutive STAT5 phosphorylation in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dbGaP Study [ncbi.nlm.nih.gov]
- 6. Flow cytometric measurement of phosphorylated STAT5 in AML: lack of specific association with FLT3 internal tandem duplications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of KW-2449 and Sorafenib in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two multi-kinase inhibitors, KW-2449 and sorafenib, with a focus on their preclinical efficacy in leukemia. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
This compound is a novel multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), ABL, ABL-T315I, and Aurora kinases.[1][2] It has shown potent inhibitory effects against leukemia cells, particularly those with FLT3 mutations.[2][3] Sorafenib is an established multi-kinase inhibitor targeting RAF kinases (RAF-1, B-Raf), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3.[4][5] It is approved for the treatment of several cancers and has also been investigated for its efficacy in acute myeloid leukemia (AML), especially in patients with FLT3 mutations.[5][6] This guide presents a side-by-side comparison of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.
Mechanism of Action
Both this compound and sorafenib are multi-kinase inhibitors but with distinct primary target profiles.
This compound primarily targets kinases crucial for leukemia cell proliferation and survival, including:
-
FLT3 (Fms-like tyrosine kinase 3): A key driver in many cases of AML.[1][2]
-
ABL and ABL-T315I: Important in chronic myeloid leukemia (CML), with the T315I mutation conferring resistance to some inhibitors.[3]
Sorafenib has a broader kinase inhibition profile that includes targets involved in both cell proliferation and angiogenesis:[4][5]
-
RAF-1 and B-Raf: Key components of the MAPK/ERK signaling pathway.
-
VEGFR-2 and VEGFR-3: Crucial for angiogenesis.
-
PDGFR-β: Involved in angiogenesis and tumor growth.
-
c-KIT and FLT3: Receptor tyrosine kinases implicated in various hematologic malignancies.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and sorafenib in various leukemia models.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound (nM) | Sorafenib (nM) |
| FLT3 | 6.6[3][7] | Not explicitly found as a primary target in initial screens, but inhibits FLT3 signaling[4] |
| FLT3 (D835Y) | 1[3] | - |
| ABL | 14[3] | - |
| ABL (T315I) | 4[3] | - |
| Aurora A | 48[3] | - |
| FGFR1 | 36[3] | - |
| c-Raf | - | 6 |
| B-Raf (wild-type) | - | 22 |
| B-Raf (V600E) | - | 38 |
| VEGFR-2 | - | 90 |
| PDGFR-β | >1700[3] | 57 |
| c-KIT | - | - |
Note: A direct comparative study providing IC50 values for both drugs against the same full panel of kinases was not available. Data is compiled from various sources.
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50) in Leukemia Cell Lines
| Cell Line | FLT3 Status | This compound (µM) | Sorafenib (µM) |
| MOLM-13 | FLT3-ITD | 0.024 (GI50)[3] | ~0.001 (IC50)[8] |
| MV4-11 | FLT3-ITD | 0.011 (GI50)[3] | ~0.001 (IC50)[8] |
| EOL-1 | FLT3-WT (overexpressed) | - | 0.033 (IC50)[4] |
| RS4;11 | FLT3-WT | 0.23 (GI50)[1] | 12 (IC50)[4] |
| MONO-MAC-1 | FLT3-ITD negative | - | Sensitive (IC50 < 1)[8] |
| OCI-AML-2 | FLT3-ITD negative | - | Sensitive (IC50 < 1)[8] |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are presented as reported in the respective studies. The experimental conditions might vary between studies.
Table 3: In Vivo Efficacy in Leukemia Xenograft Models
| Drug | Model | Dosing | Outcome |
| This compound | MOLM-13 (subcutaneous) | 20 mg/kg, oral, twice daily for 14 days | Complete remission in all mice[1] |
| This compound | MOLM-13 or 32D/FLT3-D835Y (intravenous) | 20 mg/kg, oral | Prolonged survival[1] |
| Sorafenib | MV4-11 (subcutaneous) | 3 and 10 mg/kg, oral, daily for 14 days | 6/10 and 9/10 complete responses, respectively[4] |
| Sorafenib | FLT3-ITD AML Mouse Model | Not specified | Median survival of 36.5 days vs 16 days in vehicle-treated group[5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and sorafenib.
Caption: Signaling pathway targeted by this compound.
Caption: Signaling pathways targeted by sorafenib.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound (this compound or sorafenib).
-
Procedure: a. The kinase, substrate, and varying concentrations of the test compound are incubated together in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or XTT Assay)
Objective: To measure the cytotoxic or cytostatic effects of the compounds on leukemia cell lines and determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
General Protocol:
-
Cell Culture: Leukemia cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density. b. The cells are treated with a range of concentrations of this compound or sorafenib. A vehicle control (e.g., DMSO) is also included. c. The plates are incubated for a specified period (e.g., 48 or 72 hours). d. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. e. Viable, metabolically active cells reduce the tetrazolium salt to a colored formazan product. f. After a further incubation period, a solubilizing agent is added (for MTT), and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration, and the GI50 or IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human leukemia cells.
-
Procedure: a. Human leukemia cells (e.g., MOLM-13, MV4-11) are injected subcutaneously or intravenously into the mice. b. Once tumors are established (for subcutaneous models) or leukemia is detectable in the peripheral blood (for intravenous models), the mice are randomized into treatment and control groups. c. The treatment group receives the test compound (this compound or sorafenib) via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle. d. Tumor size (for subcutaneous models) is measured regularly with calipers. For intravenous models, disease progression can be monitored by measuring the percentage of human leukemia cells in the peripheral blood via flow cytometry. Body weight is also monitored as an indicator of toxicity. e. At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. For survival studies, Kaplan-Meier curves are generated to compare the survival times between the groups.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical comparison.
Conclusion
Both this compound and sorafenib demonstrate significant anti-leukemic activity, particularly in models with FLT3 mutations. This compound exhibits potent and specific inhibition of FLT3 and Aurora kinases, translating to robust in vitro and in vivo efficacy in leukemia models. Sorafenib, while having a broader kinase inhibition profile that includes key drivers of angiogenesis, also potently inhibits FLT3 signaling and shows comparable preclinical efficacy in FLT3-mutated AML.
The choice between these inhibitors for further development or clinical application would depend on the specific molecular subtype of leukemia, the desired therapeutic window, and the potential for combination therapies. The data presented in this guide, along with the detailed experimental protocols, provides a foundation for researchers to design further comparative studies and to better understand the therapeutic potential of these multi-kinase inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Sorafenib targets acute myeloid leukemia driven by mutant FLT3 gene - Xagena [xagena.it]
- 7. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KW-2449 and Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, has evolved significantly. This guide provides a detailed comparison of KW-2449, a multi-kinase inhibitor, with prominent second-generation FLT3 inhibitors: gilteritinib, quizartinib, and crenolanib. The comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental validation.
Overview of Inhibitors
This compound is an orally available inhibitor targeting multiple kinases, including FLT3 (both wild-type and mutated forms), ABL, and Aurora kinases.[1] Its multi-targeted nature suggests a potential to overcome resistance mechanisms and exert broader anti-leukemic effects.[2][3]
Second-generation FLT3 inhibitors were developed to offer greater potency and selectivity against FLT3 compared to first-generation agents. This class includes:
-
Gilteritinib: A potent, selective, oral FLT3 inhibitor that also targets the AXL receptor tyrosine kinase, which is implicated in resistance.[4][5]
-
Quizartinib: A highly potent and selective, second-generation, type II FLT3 inhibitor.[6][7]
-
Crenolanib: A potent and selective type I FLT3 inhibitor, active against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[8]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and the second-generation FLT3 inhibitors. Direct comparative studies are limited; therefore, data is compiled from various independent preclinical and clinical investigations.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibition
| Inhibitor | Target Kinases | Cell Line | IC50 / GI50 (nM) | Citation(s) |
| This compound | FLT3, ABL, ABL (T315I), Aurora kinase | MOLM-13 (FLT3-ITD) | GI50: 10 - 20 | [9] |
| 32D/FLT3-ITD | GI50: < 50 | [9] | ||
| 32D/FLT3-D835Y | GI50: < 50 | [9] | ||
| RS4;11 (FLT3-wild type) | GI50: 230 | [9] | ||
| Phospho-FLT3 | Molm-14 (FLT3-ITD) | IC50: 13.1 | [10] | |
| Gilteritinib | FLT3, AXL | Molm14 (FLT3-ITD) | IC50 (vs. other TKIs): More effective than quizartinib against D835I mutation | [4] |
| MV4-11 (FLT3-ITD) | - | [4] | ||
| Quizartinib | FLT3 | MV4-11 (FLT3-ITD) | IC50: 0.4 | [6] |
| MOLM-13 (FLT3-ITD) | - | [6] | ||
| Crenolanib | FLT3, PDGFRα/β | Ba/F3-FLT3-ITD/D835Y | Active against secondary KD mutations | [8] |
| MOLM-13 (Sorafenib-resistant) | Active | [8] |
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) FLT3-mutated AML
| Inhibitor | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Citation(s) |
| This compound | Phase 1 (NCT00346632) | R/R AML (including FLT3+) | Transient reductions in peripheral blasts | Not reported | [10][11] |
| Gilteritinib | ADMIRAL (Phase 3) | R/R FLT3+ AML | 67.6% | 9.3 months | [12] |
| Quizartinib | QuANTUM-R (Phase 3) | R/R FLT3-ITD+ AML | - | 6.2 months | [13] |
| Crenolanib | Phase 2 | Heavily pretreated R/R FLT3mut AML | 55% (clinical benefit) | - | [14] |
Signaling Pathways and Mechanism of Action
FLT3 is a receptor tyrosine kinase that, upon mutation (e.g., ITD), becomes constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, and STAT5 signaling. FLT3 inhibitors act by competing with ATP for binding to the kinase domain of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
The multi-kinase activity of this compound also includes the inhibition of Aurora kinases, which are involved in cell cycle regulation. This dual inhibition may lead to G1 or G2/M cell cycle arrest and apoptosis.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add various concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours to allow for the formation of formazan crystals. Add a solubilization solution (e.g., SDS-HCl) to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the inhibitor at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Conclusion
This compound demonstrates a unique multi-kinase inhibitory profile with preclinical activity against FLT3-mutated and wild-type leukemia. However, its clinical development appears less advanced compared to second-generation FLT3 inhibitors. Gilteritinib, quizartinib, and crenolanib have shown significant clinical efficacy in patients with FLT3-mutated AML, with gilteritinib and quizartinib having secured regulatory approvals in certain contexts. The choice of inhibitor in a clinical or research setting will depend on the specific FLT3 mutation status, prior therapies, and the desired therapeutic strategy, including the potential benefits of targeting multiple signaling pathways versus a highly selective approach. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative efficacy and safety profiles.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical data for quizartinib plus MDM2 inhibitor in AML - OncologyTube [oncologytube.com]
- 10. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Validating the Anti-Leukemic Effects of KW-2449 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-leukemic effects of KW-2449, a multi-kinase inhibitor. We will delve into its performance, supported by available experimental data, and contextualize its activity against other therapeutic strategies for leukemia. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound
This compound is a potent oral multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making it a key therapeutic target.[3] this compound has demonstrated significant anti-proliferative activity in leukemia cells, particularly those harboring FLT3 mutations.[2] Its mechanism of action involves the inhibition of the FLT3 signaling pathway and the induction of cell cycle arrest and apoptosis through the inhibition of Aurora kinases.[2][4]
In Vivo Efficacy of this compound
The anti-leukemic activity of this compound has been evaluated in vivo using xenograft models of human leukemia. The most cited model utilizes the MOLM-13 cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, a common alteration in AML.
Tumor Growth Inhibition
Table 1: Summary of In Vivo Tumor Growth Inhibition Data for this compound
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Source |
| SCID Mice | MOLM-13 (FLT3-ITD) | This compound | 2.5 - 20 mg/kg, oral, twice daily for 14 days | Dose-dependent inhibition; Complete remission at 20 mg/kg | [5] |
Note: Detailed quantitative data such as Tumor/Control (T/C) ratios or specific percentage inhibition at each dose level are not consistently reported in the available literature.
Survival Studies
In addition to tumor growth inhibition, this compound has demonstrated a survival benefit in preclinical models. In a study involving mice intravenously inoculated with MOLM-13 or 32D/FLT3-D835Y cells, oral administration of this compound at 20 mg/kg resulted in a significant prolongation of survival.
Table 2: Summary of In Vivo Survival Data for this compound
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Source |
| Xenograft Mice | MOLM-13 (FLT3-ITD) | This compound | 20 mg/kg, oral | Survival-prolongation effect | [5] |
| Xenograft Mice | 32D/FLT3-D835Y | This compound | 20 mg/kg, oral | Survival-prolongation effect | [5] |
Note: Specific survival statistics such as median survival days or hazard ratios are not detailed in the currently accessible literature.
Comparison with Other FLT3 Inhibitors
While direct head-to-head in vivo comparative studies between this compound and other FLT3 inhibitors like sorafenib and midostaurin are not available in the reviewed literature, a comparison of their general characteristics and reported efficacies is valuable.
Sorafenib is a multi-kinase inhibitor that also targets FLT3. Clinical trials have shown its activity in AML, particularly in combination with chemotherapy.[6][7]
Midostaurin is another multi-kinase inhibitor approved for FLT3-mutated AML in combination with chemotherapy.[8] It has demonstrated a significant overall survival benefit in this patient population.[8]
A study comparing the in vivo FLT3 inhibition of several inhibitors, including this compound, suggested that sorafenib achieved a more profound degree of FLT3 inhibition in patient samples. However, this was not a direct comparison of anti-tumor efficacy in a preclinical model.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams are provided.
Caption: this compound inhibits mutated FLT3 and Aurora kinases.
Caption: Workflow for assessing this compound's in vivo efficacy.
Experimental Protocols
Below is a generalized protocol for a subcutaneous xenograft model used to evaluate the in vivo anti-leukemic activity of this compound, based on common practices for such studies.
Objective: To determine the in vivo efficacy of this compound in a leukemia xenograft model.
Materials:
-
Cell Line: MOLM-13 (FLT3-ITD positive human AML cell line)
-
Animals: Immunocompromised mice (e.g., SCID or NOD/SCID), 6-8 weeks old
-
This compound: Provided by the manufacturer or synthesized
-
Vehicle Control: Appropriate solvent for this compound (e.g., 0.5% methylcellulose)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation:
-
Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the logarithmic growth phase.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a mixture of PBS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 2.5, 5, 10, 20 mg/kg) twice daily.
-
Administer the vehicle control to the control group following the same schedule.
-
Continue treatment for a specified period (e.g., 14 days).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
For survival studies, monitor the mice until a predefined endpoint is reached (e.g., tumor volume exceeding a certain limit, or signs of morbidity).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed differences.
-
For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Conclusion
The available in vivo data demonstrates that this compound is a promising anti-leukemic agent, particularly for leukemias harboring FLT3 mutations. It exhibits significant dose-dependent tumor growth inhibition and prolongs survival in preclinical models. However, a clear understanding of its comparative efficacy against other FLT3 inhibitors would require direct head-to-head in vivo studies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret further investigations into the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II Study of Combination Therapy With Sorafenib, Idarubicin, and Cytarabine in Younger Patients With Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibition Profiles of FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and driving leukemogenesis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
This guide provides a comparative analysis of the kinase inhibition profiles of four prominent FLT3 inhibitors: gilteritinib, sorafenib, midostaurin, and quizartinib. Understanding the on-target potency and off-target activities of these inhibitors is critical for evaluating their efficacy and potential side effects.
Kinase Inhibition Profiles: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of gilteritinib, sorafenib, midostaurin, and quizartinib against wild-type FLT3, common FLT3 mutants, and a selection of off-target kinases. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is compiled from various sources to provide a comparative overview.
| Kinase Target | Gilteritinib IC50 (nM) | Sorafenib IC50 (nM) | Midostaurin IC50 (nM) | Quizartinib IC50 (nM) |
| FLT3-WT | 0.7 - 5[1] | 58[2] | <10[3] | 0.40 - 1[4] |
| FLT3-ITD | 0.7 - 1.8[1] | 11 - 69.3[5][6] | <10[3] | 0.40 - 0.89[4] |
| FLT3-D835Y | ~1[1] | 210[6] | <10[3] | >1000[6] |
| c-KIT | 102[1] | 58 - 68 | Inhibits[3] | Inhibits |
| AXL | 41[1] | - | - | - |
| VEGFR2 | - | 90 | Inhibits[3] | - |
| PDGFRβ | - | 57 | Inhibits[3] | - |
| RAF-1 | - | 6 | - | - |
| BRAF | - | 22 | - | - |
Experimental Protocols
The determination of kinase inhibition profiles relies on robust and reproducible experimental assays. Below are detailed methodologies for two common assays used to assess the potency and selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant FLT3 kinase
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., gilteritinib, sorafenib, midostaurin, quizartinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test inhibitor dilution or DMSO (for control).
-
2 µL of FLT3 kinase solution (concentration optimized for the assay).
-
2 µL of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
Materials:
-
AML cell line endogenously expressing a mutant FLT3 (e.g., MV4-11 or MOLM-13 for FLT3-ITD)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated FLT3 (pFLT3)
-
Primary antibody against total FLT3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorescent dye for ELISA)
-
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Seed the AML cells in a multi-well plate and allow them to adhere or stabilize. Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) for a specific duration (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Detection of FLT3 Phosphorylation:
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against pFLT3 and total FLT3.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
ELISA:
-
Coat a microplate with a capture antibody against total FLT3.
-
Add the cell lysates to the wells.
-
Wash the wells and add a detection antibody against pFLT3 conjugated to a detectable enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
-
Data Analysis: Quantify the band intensity (Western blot) or the signal intensity (ELISA) for pFLT3 and normalize it to the total FLT3 signal. Calculate the percentage of inhibition of FLT3 phosphorylation for each inhibitor concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizing Key Concepts
To further aid in the understanding of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for kinase inhibition assays.
Caption: The FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Caption: A representative workflow for a biochemical kinase inhibition assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. promega.com [promega.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Proper Disposal of KW-2449: A Guide for Laboratory Professionals
Researchers and drug development professionals handling KW-2449 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and chemical handling regulations.
Summary of Key Safety Information
While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), another identifies it as a skin and eye irritant.[1][2] Given the conflicting information and as a matter of best practice, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established protocols for chemical waste disposal.
| Property | Information | Source |
| CAS Number | 1000669-72-6 | [1][2] |
| GHS Classification | Not classified (according to one source); Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A/2B) (according to another source) | [1][2] |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water. Keep away from drains, water courses, or the soil. | [1][2] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. | [2] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general principles of laboratory chemical waste management.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing:
-
Containment of Waste:
-
All unused this compound, whether in solid or solution form, should be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Handling Spills:
-
In the event of a spill, prevent further leakage or spreading.[2]
-
For liquid spills, absorb the material using an inert, finely-powdered absorbent such as diatomite or a universal binder.[2]
-
For solid spills, carefully pick up the material mechanically.[1]
-
Clean the spill area and any contaminated equipment by scrubbing with alcohol.[2]
-
Collect all cleanup materials (absorbent, contaminated wipes, etc.) in the designated hazardous waste container.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and contaminated clothing, should be considered hazardous waste.[2]
-
These materials must be collected in the same designated hazardous waste container as the chemical itself.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling KW-2449
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like KW-2449 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a multi-targeted kinase inhibitor.
Personal Protective Equipment (PPE)
Conflicting information exists regarding the immediate hazards of this compound. While one safety data sheet (SDS) does not classify it as hazardous[1], another identifies it as a skin and eye irritant[2]. Therefore, a conservative approach to PPE is recommended to ensure user safety.
Recommended PPE for Handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing potential eye irritation[2]. |
| Hand Protection | Impermeable and resistant gloves | Prevents skin contact and potential irritation. The specific glove material should be chosen based on the solvent used[1][2]. |
| Skin and Body | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing[2]. |
| Respiratory | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust particles[2]. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Engineering Controls: Work with this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. An accessible safety shower and eye wash station should be readily available[2].
-
Safe Handling Practices: Avoid contact with skin and eyes. Do not inhale dust or aerosols. Wash hands thoroughly after handling[2].
-
Storage: Store this compound in accordance with the information provided on the product insert[1].
Spill Management and Disposal:
-
Spill Containment: In case of a spill, prevent further leakage. Absorb solutions with a suitable material like diatomite or universal binders. Keep the product away from drains and water sources[2].
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[2].
-
Disposal: Dispose of contaminated material and the compound itself in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface water[1].
Experimental Protocols
This compound is a potent inhibitor of multiple kinases, including FLT3, ABL, and Aurora kinases[3][4]. Its primary mechanism of action involves the inhibition of FLT3 phosphorylation and its downstream signaling target, STAT5[4][5][6].
Inhibition of FLT3 and STAT5 Phosphorylation:
A common experimental workflow to assess the inhibitory activity of this compound involves treating leukemia cells (e.g., MOLM-13) that harbor FLT3 mutations with the compound. The phosphorylation status of FLT3 and STAT5 is then evaluated.
Signaling Pathway Inhibition:
This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the FLT3 receptor tyrosine kinase. This inhibition prevents the activation of downstream pathways, such as the STAT5 pathway, which are crucial for the proliferation of leukemia cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A pharmacodynamic study of the FLT3 inhibitor this compound yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
